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  • Product: 4-amino-3-methylpyridine-2-carboxylic acid
  • CAS: 1782591-26-7

Core Science & Biosynthesis

Foundational

4-amino-3-methylpyridine-2-carboxylic acid chemical structure

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid ). Cor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid ).

Core Identity & Structural Analysis

4-Amino-3-methylpyridine-2-carboxylic acid is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structure combines a pyridine ring with three distinct functional handles: a carboxylic acid at C2, a methyl group at C3, and an amino group at C4.

Chemical Identity
PropertyDetail
IUPAC Name 4-amino-3-methylpyridine-2-carboxylic acid
Synonyms 4-Amino-3-methylpicolinic acid; 3-Methyl-4-aminopicolinic acid
CAS Number 1782591-26-7
Molecular Formula C

H

N

O

Molecular Weight 152.15 g/mol
SMILES Cc1c(N)ccnc1C(=O)O
InChI Key ASZXAHFQIARKCC-UHFFFAOYSA-N (Protonated form)
Structural & Electronic Properties

The molecule exhibits a unique "push-pull" electronic system that defines its reactivity:

  • Zwitterionic Character: In neutral aqueous solution, the molecule exists in equilibrium with its zwitterionic form, where the carboxylic acid protonates the pyridine nitrogen or the exocyclic amine (depending on pH), significantly affecting solubility and lipophilicity.

  • Steric Crowding: The 3-methyl group introduces steric strain between the C2-carboxylic acid and the C4-amino group. This "ortho-effect" can twist the carboxylic acid out of planarity, altering its pKa and binding affinity compared to the non-methylated analog (4-aminopicolinic acid).

  • Hydrogen Bonding: The proximity of the C4-amino group and the C3-methyl group creates a hydrophobic pocket, while the N1-nitrogen and C2-carboxyl allow for bidentate metal chelation (N,O-coordination).

Synthetic Pathways

The synthesis of 4-amino-3-methylpyridine-2-carboxylic acid is non-trivial due to the difficulty of selectively functionalizing the pyridine ring. The most authoritative industrial route utilizes N-oxide activation to overcome the electron-deficient nature of the pyridine nucleus.

Retrosynthetic Analysis

The most logical disconnection is at the C4-nitrogen bond. The precursor is typically 3-methylpicolinic acid , which is commercially available. Direct amination is difficult; therefore, an electrophilic aromatic substitution (Nitration) on the activated N-oxide intermediate is the standard approach.

Retrosynthesis Target 4-Amino-3-methyl picolinic acid Nitro 4-Nitro-3-methyl picolinic acid N-oxide Target->Nitro Reduction Oxide 3-Methylpicolinic acid N-oxide Nitro->Oxide Nitration (HNO3) Start 3-Methylpicolinic acid (Starting Material) Oxide->Start N-Oxidation

Figure 1: Retrosynthetic strategy relying on N-oxide activation to direct substitution to the C4 position.

Detailed Synthetic Protocol

This protocol is based on standard methodologies for 4-substituted picolinic acids [1, 2].

Step 1: N-Oxidation
  • Reagents: 3-Methylpicolinic acid, Hydrogen Peroxide (30%), Acetic Acid.

  • Procedure: Dissolve 3-methylpicolinic acid in glacial acetic acid. Add H

    
    O
    
    
    
    dropwise at 60°C. Heat to 80°C for 12 hours.
  • Mechanism: The peracid generated in situ attacks the pyridine nitrogen.

  • Monitoring: TLC (MeOH:DCM 1:9). The N-oxide is more polar than the starting material.

Step 2: Regioselective Nitration
  • Reagents: Fuming HNO

    
    , Conc. H
    
    
    
    SO
    
    
    .
  • Procedure: Dissolve the N-oxide in H

    
    SO
    
    
    
    . Add fuming HNO
    
    
    slowly at 100°C.
  • Causality: The N-oxide group activates the C4 position (para) and C2 position (ortho). Since C2 is blocked by the carboxyl group and C4 is activated by both the N-oxide (para) and the C3-methyl (ortho), nitration occurs exclusively at C4.

  • Safety: Exothermic reaction; requires careful temperature control to prevent thermal runaway.

Step 3: Reduction
  • Reagents: H

    
     (gas), 10% Pd/C, Methanol.
    
  • Procedure: Hydrogenate the 4-nitro-N-oxide intermediate at 30-50 psi. This step simultaneously reduces the nitro group to an amine and deoxygenates the pyridine nitrogen.

  • Purification: Filter catalyst, concentrate, and recrystallize from water/ethanol.

Alternative Route: Nucleophilic Substitution (S Ar)

For cases where nitration is low-yielding, a halogenation-amination route is used.

  • Chlorination: 3-Methylpicolinic acid N-oxide + POCl

    
    
    
    
    
    4-Chloro-3-methylpicolinic acid .
  • Amination: 4-Chloro intermediate + NH

    
     (aq) at high temperature/pressure (autoclave) 
    
    
    
    Target Product.
  • Note: This route is often cited in patent literature for large-scale manufacturing of herbicide intermediates [3].

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for anthranilic acid and a core for kinase inhibitors.

Kinase Inhibition (CCR2 Antagonists)

The 4-amino-3-methylpyridine-2-carboxylic acid moiety appears in patent literature regarding CCR2 receptor antagonists , which are investigated for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis [4].

  • Mechanism: The C2-carboxylic acid often forms a salt bridge with a lysine or arginine residue in the kinase ATP-binding pocket.

  • Role of Methyl Group: The C3-methyl group locks the conformation of the amide bond (when derivatized), improving selectivity by restricting rotation.

Metal Chelation & Catalysis

The picolinic acid motif is a potent bidentate ligand.

  • Coordination: Binds transition metals (Cu, Zn, Ag) via the pyridine nitrogen and carboxylate oxygen.

  • Application: Used to synthesize metal-organic frameworks (MOFs) or as a ligand in palladium-catalyzed cross-coupling reactions where the amino group acts as a directing group.

Reactivity Core 4-Amino-3-methyl picolinic acid Amide Amide Coupling (Kinase Inhibitors) Core->Amide COOH Activation (HATU/EDC) Metal Metal Complexation (Cu/Zn Ligands) Core->Metal N,O-Chelation Hetero Heterocyclization (Fused Systems) Core->Hetero Condensation (w/ Amidines)

Figure 2: Reactivity profile showing the three primary derivatization pathways for the scaffold.

Physical Properties & Characterization

Researchers must verify the identity of the synthesized compound using the following data profile.

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point >170°C (Decomposes)
Solubility Soluble in DMSO, dilute acid/base; Poorly soluble in DCM, Hexane
pKa (Calc.) Acidic: ~2.2 (COOH); Basic: ~6.5 (Pyridine N)
1H NMR (DMSO-d6)

7.8 (d, 1H, H-6), 6.6 (d, 1H, H-5), 2.1 (s, 3H, CH3)

Analytical Note: In


H NMR, the coupling constant between H-5 and H-6 is characteristic of pyridine ortho-coupling (~5-8 Hz). The absence of a signal at the C4 position confirms substitution.

References

  • Bawa, R. A. (2012).[1] Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Link

  • ChemicalBook. (2024). 4-Aminopyridine-2-carboxylic acid synthesis & protocols. Link

  • Google Patents. (2015). US8946218B2 - CCR2 receptor antagonists and method for producing the same.[2] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-amino-3-methylpyridine-2-carboxylic acid (CAS 1782591-26-7). Link

Sources

Exploratory

Chemical Identity & Physicochemical Profiling

An In-Depth Technical Guide on 4-Amino-3-methylpicolinic Acid (CAS: 1782591-26-7) As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter the challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Amino-3-methylpicolinic Acid (CAS: 1782591-26-7)

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter the challenge of functionalizing electron-deficient pyridine scaffolds. 4-Amino-3-methylpicolinic acid (CAS: 1782591-26-7) is a highly specialized, sterically encumbered building block that plays a pivotal role in the synthesis of advanced agrochemicals (such as auxinic herbicides) and novel pharmaceutical active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, self-validating technical guide to the structural logic, synthetic methodology, and analytical characterization of this critical intermediate.

Before designing synthetic or analytical workflows, it is imperative to establish the fundamental physicochemical parameters of the target molecule. The presence of both a primary amine (electron-donating) and a carboxylic acid (electron-withdrawing) on a pyridine ring creates a highly zwitterionic character that dictates its solubility and chromatographic behavior[1][2].

Table 1: Quantitative Physicochemical Properties

ParameterValueSource / Validation
IUPAC Name 4-Amino-3-methylpyridine-2-carboxylic acidPubChemLite[1]
CAS Registry Number 1782591-26-7Sigma-Aldrich[2]
Molecular Formula C₇H₈N₂O₂PubChemLite[1]
Monoisotopic Mass 152.05858 DaPubChemLite[1]
Predicted XlogP 0.4PubChemLite[1]
SMILES String CC1=C(C=CN=C1C(=O)O)NPubChemLite[1]

Mechanistic Role in Molecular Design (SAR)

In the context of drug and agrochemical development, every functional group must serve a distinct mechanistic purpose. 4-Amino-3-methylpicolinic acid is not just a random assembly of atoms; it is a highly engineered scaffold.

  • The 4-Amino Group: Acts as a critical hydrogen-bond donor. In auxinic herbicides (which target the TIR1/AFB receptor complex in plants), this amine group anchors the molecule to the receptor's binding pocket, significantly enhancing binding affinity.

  • The 3-Methyl Group: Provides essential steric shielding. By sitting adjacent to the carboxylic acid at the 2-position, the methyl group restricts the conformational rotation of the carboxylate, locking it into a bioactive conformation. Furthermore, it sterically blocks enzymatic degradation pathways, increasing the molecule's half-life in vivo.

SAR_Logic A 4-Amino-3-methylpicolinic Acid (Core Scaffold) B 4-Amino Group (H-Bond Donor) A->B C 3-Methyl Group (Steric Shielding) A->C D Target Protein Binding (e.g., TIR1/AFB Receptor) B->D Enhances Receptor Affinity C->D Prevents Enzymatic Degradation

Caption: Structure-Activity Relationship (SAR) logic of 4-amino-3-methylpicolinic acid in target binding.

Synthetic Methodology: A Self-Validating Protocol

Pyridine rings are notoriously resistant to electrophilic aromatic substitution (EAS) due to their electron-deficient nature. Attempting to directly nitrate 3-methylpicolinic acid will result in poor yields and degradation. Therefore, we must employ a strategic sequence: N-Oxidation → Electrophilic Nitration → Concurrent Reduction .

Step-by-Step Experimental Protocol

Step 1: N-Oxidation (Activation)

  • Causality: N-oxidation donates electron density via resonance into the 2, 4, and 6 positions of the pyridine ring, specifically activating the C4 position for the incoming nitronium ion.

  • Procedure: Dissolve 3-methylpicolinic acid (1.0 eq) in glacial acetic acid. Slowly add 30% aqueous H₂O₂ (3.0 eq). Heat to 80°C for 12 hours.

  • Self-Validation: The reaction mixture will transition from colorless to a pale yellow solution. Validate completion via TLC (DCM:MeOH 9:1); the N-oxide product will exhibit a significantly lower Rf value due to increased polarity.

Step 2: Electrophilic Nitration at C4

  • Causality: The steric bulk of the 3-methyl group directs the incoming electrophile predominantly to the electronically activated, less hindered 4-position.

  • Procedure: Cool the N-oxide intermediate to 0°C. Dropwise, add a mixture of fuming HNO₃ and concentrated H₂SO₄. Gradually warm to 60°C for 4 hours. Temperature control is critical here to prevent oxidative cleavage of the methyl group or unwanted decarboxylation.

  • Self-Validation: Pouring the cooled reaction mixture over crushed ice will yield a distinct yellow precipitate (4-nitro-3-methylpicolinic acid N-oxide).

Step 3: Concurrent Reduction

  • Causality: Catalytic hydrogenation simultaneously reduces the N-oxide back to the pyridine ring and the nitro group to a primary amine. This step-economy minimizes yield loss and avoids harsh chemical reductants.

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq). Stir under an H₂ atmosphere (balloon pressure) at room temperature for 6 hours.

  • Self-Validation: The cessation of hydrogen gas uptake indicates reaction completion. Filter through Celite to remove the catalyst. The filtrate should be concentrated to yield the final product.

Synthetic_Workflow S1 Step 1: 3-Methylpicolinic Acid (Starting Material) S2 Step 2: N-Oxidation (H2O2 / AcOH) S1->S2 Activates Ring S3 Step 3: Nitration at C4 (HNO3 / H2SO4) S2->S3 Electrophilic Attack S4 Step 4: Concurrent Reduction (Pd/C, H2) S3->S4 Removes O, Reduces NO2 S5 Product: 4-Amino-3-methyl- picolinic acid S4->S5 Isolation

Caption: Step-economy synthetic workflow for 4-amino-3-methylpicolinic acid.

Analytical Characterization Protocol

To ensure the trustworthiness of your synthesized batch, rigorous analytical characterization is required. Given the zwitterionic nature of the compound, standard reverse-phase HPLC may result in poor retention.

LC-MS Methodology:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column.

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Causality for MS: Electrospray Ionization (ESI) in both positive and negative modes is highly effective. The primary amine readily protonates in positive mode, while the carboxylic acid deprotonates in negative mode.

Based on predictive collision cross-section data and exact mass calculations[1], you must validate your synthesis against the following expected mass adducts:

Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Adducts

Ionization ModeAdduct TypeExpected m/zDiagnostic Utility
Positive (ESI+) [M+H]⁺153.06586Primary confirmation of molecular weight.
Positive (ESI+) [M+Na]⁺175.04780Confirms presence of oxygen-rich functional groups.
Positive (ESI+) [M+H-H₂O]⁺135.05584Indicates loss of water from the carboxylic acid.
Negative (ESI-) [M-H]⁻151.05130Confirms the presence of the acidic proton.

FTIR Validation: To validate the completion of the reduction step (Step 3), monitor the disappearance of the strong nitro asymmetric stretch at ~1530 cm⁻¹ and the emergence of the primary amine N-H doublet near 3300-3400 cm⁻¹.

References

  • PubChemLite. "1782591-26-7 (C7H8N2O2) - PubChemLite". uni.lu.
  • Sigma-Aldrich. "4-amino-3-methylpyridine-2-carboxylic acid | 1782591-26-7". sigmaaldrich.com.
  • BLD Pharm. "1260667-31-9 | 4-Aminopyridine-2,5-dicarboxylic acid". bldpharm.com.

Sources

Foundational

The Biological and Pharmacological Landscape of 4-Amino-3-Methylpyridine Derivatives: An In-Depth Technical Guide

Executive Summary As drug development pivots toward highly functionalized, low-molecular-weight scaffolds, 4-amino-3-methylpyridine (4A3MP) and its derivatives have emerged as critical building blocks. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly functionalized, low-molecular-weight scaffolds, 4-amino-3-methylpyridine (4A3MP) and its derivatives have emerged as critical building blocks. Characterized by a pyridine ring substituted with both an electron-donating amino group and a sterically active methyl group, this scaffold offers unique hydrogen-bonding capabilities and rotational flexibility. This whitepaper synthesizes the core biological activities of 4A3MP derivatives—spanning neuropharmacology, oncology, infectious diseases, and materials science—while detailing the mechanistic causality and self-validating protocols necessary for advanced laboratory application.

Neuropharmacology: Cholinergic Antagonism and Neuromuscular Blockade

In mammalian models, 4-amino-3-methylpyridine (CAS 1990-90-5) functions as a central cholinergic agent and a non-depolarizing muscular relaxant[1]. It actively antagonizes neuromuscular transmission in the central nervous system[1].

Mechanistic Causality: The spatial arrangement of the exocyclic amine and the methyl group on the pyridine ring creates a pharmacophore that mimics endogenous acetylcholine. This structural homology allows 4A3MP to bind competitively to postsynaptic nicotinic and muscarinic receptors. However, because the rigid pyridine ring lacks the conformational flexibility of acetylcholine's aliphatic chain, binding does not induce the receptor conformational change required for ion channel opening. Consequently, depolarization is blocked, leading to muscle relaxation.

Cholinergic_Antagonism ACh_Release Presynaptic Neuron (ACh Release) Synaptic_Cleft Synaptic Cleft (Neurotransmitter Diffusion) ACh_Release->Synaptic_Cleft Endogenous ACh Receptor Postsynaptic Receptor (Nicotinic/Muscarinic) Synaptic_Cleft->Receptor Activation Blockade Neuromuscular Blockade (No Depolarization) Receptor->Blockade Inhibition of Ion Channel Derivative 4-Amino-3-methylpyridine (Competitive Antagonist) Derivative->Receptor Competitive Binding

Figure 1: Mechanism of neuromuscular blockade by 4-amino-3-methylpyridine via cholinergic antagonism.

Oncological Efficacy: Microtubule Disruption in Glioblastoma

Derivatives featuring an extended amine linker, such as 5-(aminomethyl)pyridin-3-amine dihydrochloride , demonstrate profound cytotoxicity against aggressive cancer cell lines[2]. In glioblastoma models, these compounds induce significant cytotoxicity and cellular vacuolization at highly efficient, low micro-molar concentrations (e.g., 2.5 μM)[2].

Mechanistic Causality: The addition of the aminomethyl group at position 5 introduces rotational flexibility that the rigid pyridine core lacks. This allows the derivative to intercalate deeply into the hydrophobic pockets at the tubulin heterodimer interface. By competitively binding to these sites, the compound physically obstructs the addition of new tubulin monomers, disrupting microtubule polymerization. This arrests the glioblastoma cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic pathways.

Antimalarial Drug Design: The "Reversed-Chloroquine" Paradigm

The rapid evolution of Plasmodium falciparum has rendered traditional antimalarials like chloroquine (CQ) largely ineffective due to the parasite's mutant PfCRT efflux pump[3]. To combat this, researchers have developed "Reversed-CQs"—hybrid molecules linking a CQ-like biocidal moiety to a chemosensitizing reversal agent (RA)[3]. 4A3MP is a critical precursor in synthesizing Reversed-CQs, such as the drug candidate PL325 [3].

Mechanistic Causality: When 4A3MP is conjugated to the CQ scaffold, the bulky, basic nature of the methylpyridine ring acts as a competitive inhibitor of the PfCRT pump. By blocking the efflux mechanism, the hybrid drug is trapped inside the parasite's acidic digestive vacuole. Here, it binds to hematin, preventing its crystallization into non-toxic hemozoin, thereby restoring the drug's lethal accumulation of toxic heme.

Synthesis_Workflow Reactants PL73 + 4A3MP (Equimolar in EtOH) Microwave Microwave Irradiation (100°C, 15 min) Reactants->Microwave Purification Alumina Chromatography (EtOAc/MeOH Gradient) Microwave->Purification Product Reversed-CQ (PL325) (70% Yield) Purification->Product Validation HPLC Validation (tR = 5.86 min) Product->Validation

Figure 2: Microwave-assisted synthesis and validation workflow for Reversed-CQ antimalarial PL325.

Coordination Chemistry: Photoluminescent Biomaterials

Beyond direct pharmacological action, 4A3MP isomers are utilized in materials science to create unique coordination complexes, such as manganese bromides [(C6H9N2)2MnBr4][4]. Under acidic conditions, the protonated 4-amino-3-methylpyridinium cations form highly specific hydrogen-bonding networks[4].

Mechanistic Causality: The precise positioning of the hydrogen bond donors (the protonated pyridine nitrogen and the exocyclic amine) forces the manganese halide into specific tetrahedral or octahedral geometries. This geometric constraint directly alters the ligand-to-metal charge transfer dynamics, resulting in distinct green or red photoluminescence[4]. These luminescent properties are highly valuable for developing bio-imaging probes and tailored luminescent systems.

Quantitative Data Summary

Compound / DerivativePrimary ApplicationKey Quantitative MetricPrimary Mechanism of Action
4-Amino-3-methylpyridine Neuromuscular BlockadeLD50 (Rat, Oral): 446 mg/kg[5]Central cholinergic antagonism; competitive receptor binding.
5-(Aminomethyl)pyridin-3-amine Glioblastoma OncologyCytotoxic Concentration: ~2.5 μM[2]Disruption of microtubule polymerization; cell cycle arrest.
PL325 (Reversed-CQ) Antimalarial TherapySynthesis Yield: 70%; HPLC tR: 5.86 min[3]Inhibition of PfCRT efflux pump; toxic heme accumulation.

Self-Validating Experimental Methodologies

Protocol A: Microwave-Assisted Synthesis of Reversed-CQ (PL325)

This protocol describes the synthesis of the antimalarial candidate PL325 using 4A3MP, optimized for high yield and purity[3].

  • Reactant Preparation: Combine PL73 (1.56 g, 5.0 mmol) and 4-amino-3-methylpyridine (0.54 g, 5.0 mmol) in 10 mL of absolute ethanol (EtOH).

    • Causality: Absolute ethanol acts as a polar protic solvent, stabilizing the transition states of the nucleophilic substitution without introducing water, which could hydrolyze the reactants.

  • Microwave Irradiation: Heat the mixture in a dedicated laboratory microwave synthesizer at 100°C for exactly 15 minutes[3].

    • Causality: Microwave dielectric heating directly excites the polar solvent and reactants, bypassing the thermal conductivity limits of traditional oil baths. This accelerates the reaction kinetics while suppressing thermal degradation pathways.

  • Solvent Evaporation: Remove EtOH under reduced pressure using a rotary evaporator until a crude residue is formed.

  • Chromatographic Purification: Load the residue onto a basic alumina column. Elute using an ethyl acetate/methanol gradient, increasing to 30% methanol[3].

    • Causality: Standard silica gel is acidic and can protonate the basic pyridine nitrogen of the product, leading to irreversible retention. Basic alumina ensures the compound remains neutral for efficient, high-yield elution.

  • Self-Validation (HPLC): Analyze the purified fraction via HPLC (Method 2). A single distinct peak at a retention time (tR) of 5.86 minutes confirms the successful isolation of PL325 (Expected yield: ~70%)[3].

Protocol B: In Vitro Cytotoxicity & Microtubule Assay (Glioblastoma)

This protocol validates the microtubule-disrupting properties of 4A3MP derivatives[2].

  • Cell Culture: Seed human glioblastoma cells (e.g., U-87 MG) in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Dosing: Treat cells with 2.5 μM of the 5-(aminomethyl)pyridin-3-amine derivative dissolved in DMSO (final DMSO concentration <0.1%).

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Paclitaxel) to validate the assay's sensitivity to microtubule disruption.

  • Microtubule Tracking: After 24 hours, fix the cells and stain with a fluorescent anti-alpha-tubulin antibody. Observe under a confocal microscope.

    • Causality: Direct fluorescent labeling allows visual confirmation of microtubule depolymerization and cellular vacuolization, distinguishing this specific mechanism from non-specific necrotic toxicity[2].

  • Viability Readout: Perform an MTT assay to quantify metabolic activity. A significant reduction in absorbance at 570 nm compared to the vehicle control confirms cytotoxicity.

Conclusion

The 4-amino-3-methylpyridine scaffold is a masterclass in structural efficiency. By leveraging its unique steric profile, basicity, and hydrogen-bonding capacity, researchers can engineer highly specific biological responses—from paralyzing neuromuscular junctions to starving drug-resistant malaria parasites. As chemical synthesis techniques like microwave irradiation become more refined, the library of 4A3MP derivatives will continue to expand, offering robust solutions for both pharmacology and advanced materials science.

References

  • [4] ACS Publications. "Green and Red Photoluminescent Manganese Bromides with Aminomethylpyridine Isomers". Available at:4

  • [1] ChemicalBook. "3-Methyl-4-aminopyridine | 1990-90-5". Available at: 1

  • [5] CookeChem. "3-Methyl-4-aminopyridine , 98% , 1990-90-5". Available at: 5

  • [2] Benchchem. "5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1". Available at: 2

  • [3] SciSpace. "The Antimalarial Activity of PL74: A Pyridine-Based Drug Candidate". Available at: 3

Sources

Exploratory

The 4-Amino-3-Methylpyridine-2-Carboxylic Acid Scaffold: Conformational Locking and Metalloenzyme Targeting in Lead Optimization

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. The 4-amino-3-methylpyridine-2-carboxylic acid (CAS: 17825...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. The 4-amino-3-methylpyridine-2-carboxylic acid (CAS: 1782591-26-7)[1], also known as 4-amino-3-methylpicolinic acid, represents a highly specialized, conformationally restricted building block. Originally sharing structural lineage with auxinic agrochemicals like aminopyralid[2], this scaffold has emerged as a potent pharmacophore for targeting metalloenzymes (e.g., 2-oxoglutarate-dependent oxygenases) and kinase hinge regions.

This technical whitepaper provides an in-depth analysis of the scaffold’s physicochemical properties, the thermodynamic advantages of its C3-methyl substitution, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Physicochemical & Electronic Profiling

To effectively utilize this scaffold, drug development professionals must understand its unique electronic distribution and zwitterionic nature at physiological pH.

The parent compound, 4-aminopyridine, is highly basic with a


 of 9.17[3]. This basicity is driven by the strong 

(resonance) electron-donating effect of the C4-amino group, which localizes electron density onto the pyridine nitrogen. Conversely, unsubstituted picolinic acid possesses a carboxylic acid

of ~1.07 and a pyridine nitrogen

of ~5.4[4].

When combined into the 4-amino-3-methylpyridine-2-carboxylic acid system, these competing electronic effects create a highly polar, zwitterionic core. The C2-carboxylate withdraws electron density via induction, slightly lowering the basicity of the pyridine nitrogen, while the C4-amino group counteracts this via resonance.

Quantitative Scaffold Parameters
PropertyValueMedicinal Chemistry Implication
Molecular Weight 152.15 g/mol Highly fragment-efficient (LE > 0.4 expected in hits).
LogP (Predicted) < 0.5 at pH 7.4High hydrophilicity; requires lipophilic derivatization at C5/C6 for oral bioavailability.
Topological PSA ~76.2 ŲExcellent for hydrogen bonding, but approaches the upper limit for BBB penetration if left underivatized.
H-Bond Donors 3 (-NH2, -COOH)Provides multiple vectors for target engagement.
H-Bond Acceptors 4 (N1, =O, -OH, -NH2)Strong chelation potential for active-site metals.

The "Ortho-Methyl" Conformational Effect

The defining feature of this scaffold is the C3-methyl group . In medicinal chemistry, the addition of a seemingly simple methyl group is rarely arbitrary; it is a calculated thermodynamic strategy.

In unsubstituted 4-aminopicolinic acid, the C2-carboxylate and C4-amino groups have relatively free rotation. By introducing a methyl group at the C3 position, a severe steric clash (A-value strain) is generated against both adjacent substituents.

  • Carboxylate Locking : The steric bulk forces the C2-carboxylate out of coplanarity with the pyridine ring, dictating a highly specific dihedral angle.

  • Entropic Penalty Reduction : When this scaffold binds to a metalloenzyme (where N1 and O2 must adopt a specific geometry to chelate a metal ion), the pre-organized conformation drastically reduces the entropic penalty (

    
    ) of binding. This directly translates to enhanced binding affinity (
    
    
    
    ) compared to the des-methyl analogue.

Workflow Start 4-Amino-3-methylpicolinic Acid (Core Scaffold) C2 C2-Carboxylate Amidation / Esterification Start->C2 Modulate LogD & Permeability C4 C4-Amino Alkylation / Acylation Start->C4 Extend H-Bond Vectors C5C6 C5/C6 Positions C-H Activation / Halogenation Start->C5C6 Fill Hydrophobic Pockets Lead Lead Candidate Optimization C2->Lead C4->Lead C5C6->Lead

Fig 1: Logical workflow for structural derivatization of the scaffold during lead optimization.

Pharmacophore Utility: Target Engagement

A. Metalloenzyme Inhibition (2-OG Oxygenases)

The scaffold is a privileged bidentate ligand for Fe(II) and Zn(II) dependent enzymes, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases. The pyridine nitrogen (N1) and the deprotonated carboxylate oxygen (O2) displace water molecules in the active site to chelate the metal. The C4-amino group is typically oriented towards the solvent channel, providing an ideal vector for attaching solubilizing groups or interacting with secondary binding pockets.

G Scaffold Scaffold Chelation (N1 & O2 Vectors) Fe2 Fe(II) Active Site (Displacement of H2O) Scaffold->Fe2 Bidentate Binding PHD HIF-Prolyl Hydroxylase (PHD) Catalytic Arrest Fe2->PHD Enzyme Inhibition HIF HIF-1α Stabilization (Evasion of VHL) PHD->HIF Prevents Hydroxylation Gene Hypoxia-Response Gene Transcription HIF->Gene Nuclear Translocation

Fig 2: Mechanism of action for HIF-PHD inhibition utilizing the bidentate chelation properties of the scaffold.

B. Kinase Hinge Binding

In kinase inhibitor design, the pyridine N1 acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met or Cys residues), while the C4-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl. The C3-methyl group effectively fills the small hydrophobic space near the gatekeeper residue, enhancing kinase selectivity.

Self-Validating Synthetic Protocol

To utilize this scaffold, researchers often synthesize it de novo to allow for early-stage isotopic labeling or specific halogenation at C5/C6. The following is a robust, self-validating two-step protocol starting from commercially available 2-bromo-3-methylpyridin-4-amine .

Step 1: Palladium-Catalyzed Cyanation

Causality: Zinc cyanide (


) is selected over Copper(I) cyanide (

) because it requires lower temperatures, produces higher yields in the presence of palladium catalysts, and simplifies downstream aqueous workup.

Procedure:

  • In an oven-dried Schlenk flask under argon, charge 2-bromo-3-methylpyridin-4-amine (1.0 equiv, 10 mmol) and

    
     (0.6 equiv, 6 mmol).
    
  • Add anhydrous DMF (30 mL) and sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Add

    
     (0.05 equiv, 0.5 mmol). Seal the flask and heat to 100 °C for 12 hours.
    
  • Validation Checkpoint 1 : Monitor via TLC (DCM:MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a new, highly UV-active spot (
    
    
    
    ). LC-MS should show a mass shift from
    
    
    187/189 (Br isotopes) to
    
    
    134
    
    
    .
  • Cool to room temperature, quench with saturated aqueous

    
    , and extract with EtOAc. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography to yield 4-amino-3-methylpicolinonitrile .
Step 2: Acidic Hydrolysis of the Nitrile

Causality: Basic hydrolysis (e.g., NaOH/EtOH) of picolinonitriles frequently leads to unwanted decarboxylation, yielding the des-carboxy pyridine. Acidic hydrolysis strongly suppresses this side reaction by protonating the pyridine nitrogen, which destabilizes the transition state required for decarboxylation.

Procedure:

  • Suspend 4-amino-3-methylpicolinonitrile (1.0 equiv, 5 mmol) in 6M aqueous HCl (20 mL).

  • Reflux the mixture at 110 °C for 16 hours.

  • Validation Checkpoint 2 : The heterogeneous suspension will gradually become a clear solution as the polar carboxylic acid forms. LC-MS of an aliquot (diluted in water) should confirm the disappearance of

    
     134 and the appearance of 
    
    
    
    153
    
    
    .
  • Cool the reaction to room temperature. Carefully adjust the pH to ~4.0 using 2M NaOH.

  • Validation Checkpoint 3 : Because the isoelectric point (pI) of the zwitterion is near pH 4-5, the product will precipitate out of solution as an off-white solid.

  • Filter the precipitate, wash with cold water and minimal cold ethanol, and dry under high vacuum to yield the pure 4-amino-3-methylpyridine-2-carboxylic acid .

References

Sources

Foundational

pyridine-2-carboxylic acid derivatives in drug discovery

The Picolinic Acid Scaffold: From Metalloenzyme Targeting to C-H Activation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

The Picolinic Acid Scaffold: From Metalloenzyme Targeting to C-H Activation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists.

Executive Summary: The Dual-Utility Scaffold

In modern drug discovery, pyridine-2-carboxylic acid (picolinic acid) and its amide derivatives (picolinamides) occupy a unique "privileged" status. Unlike standard aromatic scaffolds that merely serve as structural spacers, the picolinic acid moiety functions as a dual-utility tool :

  • Pharmacodynamic Warhead: It acts as a bidentate (

    
    ) ligand for metalloenzymes (Zn
    
    
    
    , Fe
    
    
    ), making it critical in epigenetic and proteolytic target inhibition.
  • Synthetic Auxiliary: It serves as a powerful directing group (DG) for transition-metal-catalyzed C–H activation, enabling the rapid construction of complex molecular architectures.

This guide analyzes both roles, providing the mechanistic grounding, structure-activity relationships (SAR), and experimental protocols required to utilize this scaffold effectively.

Part 1: The Pharmacophore – Metalloenzyme Inhibition

The core value of picolinic acid in chemical biology lies in its ability to chelate metal ions within enzyme active sites.

Mechanism of Action: The ( )-Chelation Mode

Many metalloenzymes, including Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), rely on a catalytic Zinc or Iron ion.

  • Binding Geometry: Picolinic acid binds in a bidentate fashion. The pyridine nitrogen and the carboxylate oxygen (or amide carbonyl oxygen) form a five-membered chelate ring with the metal.

  • Selectivity Profile: Unlike hydroxamic acids (which are often promiscuous Zn-binders), picolinic acid derivatives offer tunable selectivity. The steric bulk at the pyridine 3-, 4-, and 5-positions can be modified to clash with non-target active site pockets.

Therapeutic Application: Epigenetics (JmjC KDMs)

The Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) are Fe(II)- and


-ketoglutarate-dependent dioxygenases.
  • Endogenous Mimicry:

    
    -ketoglutarate (
    
    
    
    -KG) is the co-substrate. Picolinic acid mimics the binding of
    
    
    -KG, coordinating the Fe(II) center and blocking the catalytic cycle.
  • Drug Candidates: Derivatives substituted at the 5-position (e.g., with extended aryl linkers) have shown nanomolar potency against KDM4 and KDM5 subfamilies, which are implicated in oncology (e.g., breast and prostate cancer).

Graphviz Diagram: Picolinic Acid Chelation vs.


-KG 

ChelationMechanism cluster_0 Endogenous Ligand cluster_1 Inhibitor Scaffold Metal Active Site Metal (Fe++ or Zn++) aKG alpha-Ketoglutarate (Bidentate O,O) aKG->Metal Native Coordination PicAcid Pyridine-2-Carboxylic Acid (Bidentate N,O) PicAcid->Metal Competitive Inhibition (Chelation) 5-Position Selectivity Pocket (Hydrophobic) PicAcid->5-Position Vector for Selectivity

Caption: Comparative binding modes of the endogenous cofactor


-KG and the picolinic acid inhibitor scaffold at the catalytic metal center.

Part 2: The Architect – Picolinamide as a Directing Group

Beyond its role as a final drug pharmacophore, the picolinamide moiety is a staple in the synthesis of other drug scaffolds via C–H activation.

The Daugulis Protocol

The picolinamide auxiliary (often attached to an amine) directs transition metals (Pd, Co, Ni) to the ortho position of a benzene ring.

  • Mechanism: The pyridine nitrogen and amide oxygen coordinate the metal, bringing it into proximity with the ortho C–H bond. This facilitates C–H cleavage (cyclometalation) followed by functionalization (arylation, alkylation, halogenation).

  • Advantages:

    • Regioselectivity: Exclusively ortho.

    • Removability: The directing group can often be hydrolyzed or cleaved after the reaction, or retained if it is part of the pharmacophore.

Synthetic Workflow
  • Installation: Coupling picolinic acid with an aniline substrate.

  • Activation: Pd(OAc)

    
     catalyzed C–H functionalization.
    
  • Diversification: Introduction of halogens or aryl groups that are otherwise difficult to install.

Graphviz Diagram: Picolinamide-Directed C-H Activation

CHActivation Substrate Substrate (Aniline deriv.) Coupling Amide Coupling (+ Picolinic Acid) Substrate->Coupling Intermediate Picolinamide Substrate Coupling->Intermediate Cycle_Step1 Coordination (N,O-Chelation) Intermediate->Cycle_Step1 Enter Cycle Catalyst Pd(OAc)2 / Solvent Catalyst->Cycle_Step1 Cycle_Step2 C-H Activation (Cyclopalladation) Cycle_Step1->Cycle_Step2 Cycle_Step3 Functionalization (e.g., Arylation) Cycle_Step2->Cycle_Step3 Product Ortho-Functionalized Product Cycle_Step3->Product Reductive Elimination

Caption: The strategic workflow for utilizing picolinamide as a directing group for regioselective ortho-functionalization.

Part 3: Physicochemical Properties & Bioisosterism

Replacing a benzoic acid with picolinic acid alters the drug-like properties significantly. This "N-scan" (nitrogen scan) is a standard medicinal chemistry tactic.

Table 1: Comparative Properties (Pyridine-2-COOH vs. Benzoic Acid)

PropertyBenzoic AcidPicolinic AcidImpact on Drug Design
pKa (Acid) ~4.2~5.4Picolinic acid is a weaker acid; more likely to be neutral at physiological pH, potentially improving membrane permeability.
LogP (Lipophilicity) 1.870.71Introduction of Nitrogen lowers LogP, increasing water solubility.
Dipole Moment ModerateHighThe pyridine nitrogen creates a strong dipole, influencing binding orientation in polar pockets.
Metabolic Stability Prone to glucuronidationHigh stabilityThe pyridine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Metal Binding Monodentate (weak)Bidentate (strong)Critical Differentiator: Picolinic acid actively seeks metal centers.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Picolinamide Scaffold (Directing Group Install)

Use Case: Preparing a substrate for C-H activation or testing kinase inhibition.

  • Reagents: Substituted Aniline (1.0 eq), Picolinic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Picolinic Acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add the Aniline dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Quality Control: Verify by

    
    H NMR. Look for the characteristic pyridine protons (doublet at ~8.6 ppm for the proton adjacent to nitrogen).
    
Protocol B: KDM4/5 Inhibition Assay (AlphaScreen)

Use Case: Validating the pharmacophore activity.

  • Principle: Measures the displacement of a biotinylated histone peptide (H3K4me3) from the KDM enzyme.

  • Reagents:

    • Recombinant KDM4 or KDM5 enzyme.

    • Biotinylated H3K4me3 peptide substrate.

    • AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads.

    • Anti-product antibody (detects demethylated lysine).

  • Steps:

    • Incubation: Mix Enzyme (5 nM) + Test Compound (Picolinic derivative, serial dilution) + Iron(II) +

      
      -KG in assay buffer. Incubate 15 min.
      
    • Reaction: Add Peptide Substrate. Incubate 60 min at RT.

    • Detection: Add Acceptor and Donor beads. Incubate 1 hour in dark.

    • Read: Measure signal on an EnVision plate reader (Excitation 680 nm, Emission 520-620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC

    
    .
    
    • Note: Picolinic acid itself is a weak inhibitor (IC

      
       ~ 
      
      
      
      M range). Optimized derivatives should reach nM range.

Part 5: References

  • Agrawal, A., et al. (2018).[1] "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors."[1][2][3] Inorganic Chemistry.

  • Daugulis, O., et al. (2014). "Cobalt-Catalyzed, Aminoquinoline- and Picolinamide-Directed C(sp2)-H Functionalization." Accounts of Chemical Research.

  • Dick, B. L., & Cohen, S. M. (2018). "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors."[1][2][3] Inorganic Chemistry.

  • Tortorici, M., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent HPK1 Inhibitors."[4] Journal of Medicinal Chemistry.

  • Gilead Sciences. (Patent).[5] "KDM5 Inhibitors for Hepatitis B Virus Treatment."[5] World Intellectual Property Organization.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-amino-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to biologically active molecules, such as vitamins and cofactors, makes it a valuable scaffold for the design of novel therapeutic agents. The presence of amino, methyl, and carboxylic acid functional groups on the pyridine ring imparts a unique combination of electronic and steric properties, influencing its reactivity, binding affinity to biological targets, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-amino-3-methylpyridine-2-carboxylic acid, offering insights into its synthesis, characterization, and potential applications. As direct experimental data for this specific compound is limited, this guide leverages data from closely related analogs and computational predictions to provide a robust framework for researchers.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-amino-3-methylpyridine-2-carboxylic acid, with the IUPAC name 4-amino-3-methylpicolinic acid, is characterized by a pyridine ring substituted at the 2, 3, and 4 positions. The arrangement of these functional groups governs its chemical behavior, including its acidic and basic properties, and its potential for intermolecular interactions.

Predicted and Analog-Based Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-amino-3-methylpyridine-2-carboxylic acid. These values are a combination of computationally predicted data and experimental data from closely related analogs, providing a reliable estimate for this compound.

PropertyPredicted/Estimated ValueAnalog Data and Rationale
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol -
Melting Point 200 - 220 °C (decomposes)The melting point is likely to be between that of 3-methylpicolinic acid (114-118 °C) and 4-aminopicolinic acid (~266-268 °C). The presence of both amino and carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a higher melting point. Similar to many amino acids, it is expected to decompose upon melting.
Boiling Point > 300 °C (decomposes)Extrapolated from the boiling point of 4-amino-3-methylpyridine (~265 °C)[1][2]. The carboxylic acid group will significantly increase the boiling point due to hydrogen bonding. Decomposition is expected at high temperatures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol)[3][4]; sparingly soluble in water.The presence of the carboxylic acid and amino groups suggests solubility in polar solvents. The methyl group and the pyridine ring may limit aqueous solubility compared to smaller, more polar molecules. Solubility is expected to be pH-dependent.
pKa pKa₁ (COOH): ~2-3 pKa₂ (NH₂): ~5-6The pKa of the carboxylic acid is expected to be in the typical range for pyridine-2-carboxylic acids. The pKa of the amino group is influenced by the electron-withdrawing carboxylic acid and the electron-donating methyl group. Computational predictions for related aminopyridine derivatives support this range.[5]

Synthesis of 4-amino-3-methylpyridine-2-carboxylic acid

A plausible synthetic route for 4-amino-3-methylpyridine-2-carboxylic acid can be designed based on established methods for the synthesis of related aminopyridine carboxylic acids.[6][7][8][9] A potential multi-step synthesis is outlined below:

Synthesis A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Nitro-3-methylpyridine N-oxide B->C Nitration (H₂SO₄/HNO₃) D 4-Nitro-3-methylpicolinonitrile C->D Cyanation (e.g., TMSCN) E 4-Nitro-3-methylpicolinic acid D->E Hydrolysis (Acid or Base) F 4-Amino-3-methylpicolinic acid E->F Reduction (e.g., H₂/Pd-C)

Figure 1: Proposed synthetic pathway for 4-amino-3-methylpyridine-2-carboxylic acid.

Experimental Protocol: A Proposed Synthesis

Step 1: Oxidation of 3-Methylpyridine

  • Dissolve 3-methylpyridine in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture to isolate 3-methylpyridine N-oxide.

Step 2: Nitration of 3-Methylpyridine N-oxide

  • Carefully add 3-methylpyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature.

  • Heat the mixture to drive the nitration at the 4-position.

  • Pour the reaction mixture onto ice and neutralize to precipitate the 4-nitro-3-methylpyridine N-oxide.

Step 3: Cyanation of 4-Nitro-3-methylpyridine N-oxide

  • React 4-nitro-3-methylpyridine N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of a suitable activating agent. This step introduces the cyano group at the 2-position.

Step 4: Hydrolysis of 4-Nitro-3-methylpicolinonitrile

  • Hydrolyze the nitrile group of 4-nitro-3-methylpicolinonitrile to a carboxylic acid using either acidic or basic conditions.

  • Acidify the reaction mixture to precipitate 4-nitro-3-methylpicolinic acid.

Step 5: Reduction of 4-Nitro-3-methylpicolinic acid

  • Reduce the nitro group of 4-nitro-3-methylpicolinic acid to an amino group. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a common and effective method.[6]

  • Filter the catalyst and purify the final product, 4-amino-3-methylpyridine-2-carboxylic acid, by recrystallization.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-amino-3-methylpyridine-2-carboxylic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will exhibit characteristic signals for the pyridine ring protons and carbons, as well as for the methyl, amino, and carboxylic acid groups.

¹H NMR:

  • Pyridine Ring Protons: Two aromatic protons will be present on the pyridine ring. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton at position 6 will likely appear downfield due to the deshielding effect of the adjacent nitrogen and carboxylic acid group. The proton at position 5 will be upfield relative to the position 6 proton.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, typically in the range of 2.2-2.5 ppm.

  • Amino Protons: A broad singlet for the two amino protons will be present, with a chemical shift that can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A very broad singlet for the acidic proton will appear far downfield, often above 10 ppm, and may be exchanged with D₂O.

¹³C NMR:

  • Pyridine Ring Carbons: Six distinct signals will be observed for the pyridine ring carbons. The carbon bearing the carboxylic acid group (C2) and the carbon adjacent to the nitrogen (C6) will be the most downfield. The chemical shifts of the other carbons will be influenced by the positions of the amino and methyl groups.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet in the range of 165-175 ppm.

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹ is expected due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • N-H Stretch (Amino Group): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ will correspond to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ will be indicative of the carbonyl group.

  • C=C and C=N Stretches (Pyridine Ring): Several bands in the 1400-1600 cm⁻¹ region will be due to the aromatic ring vibrations.

  • N-H Bend (Amino Group): A bending vibration for the amino group is expected around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-amino-3-methylpyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of substituted pyridine systems. Typically, aminopyridine derivatives exhibit strong absorption in the UV region, with maxima that can be influenced by the solvent polarity and pH.[10][11][12]

Experimental Methodologies for Physical Property Determination

Accurate determination of the physical properties is crucial for the compound's application in drug development and other research areas.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and enthalpy of fusion.

DSC A Sample Preparation (Weigh 2-5 mg in Al pan) B Instrument Setup (Set temperature program and nitrogen purge) A->B C Heating Cycle (Ramp temperature at a controlled rate, e.g., 10 °C/min) B->C D Data Acquisition (Record heat flow vs. temperature) C->D E Data Analysis (Determine onset and peak of melting endotherm) D->E

Figure 2: Workflow for melting point determination using DSC.

Protocol:

  • Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic transition corresponding to melting.

Solubility Determination

The solubility of the compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Protocol:

  • Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer at different pH values, ethanol).

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to obtain a saturated solution.

  • Determine the concentration of the compound in the filtrate using a calibrated HPLC or UV-Vis method.

pKa Determination

The acid dissociation constants (pKa) can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

  • Dissolve a known amount of the compound in a co-solvent system (e.g., water-methanol) if solubility in water is low.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 4-amino-3-methylpyridine-2-carboxylic acid. By integrating data from analogous compounds with established experimental and computational methodologies, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising molecule. The provided protocols and theoretical background will facilitate further investigation and unlock the full potential of 4-amino-3-methylpyridine-2-carboxylic acid in drug discovery and materials science.

References

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 348-353.
  • Cynor Laboratories. (n.d.). 4 Amino 3 Methylpyridine (1990-90-5). IndiaMART.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Amino-3-methylpyridine. TCI Chemicals.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of some aminopicolinic acids. University of Missouri-St. Louis.
  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • ChemBK. (2024, April 9). 4-Aminopicolinic acid.
  • ChemicalBook. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-3-chloropyridine.
  • ChemicalBook. (2026, January 13). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE.
  • Sigma-Aldrich. (n.d.). 4-amino-3-methylpyridine.
  • Sciforum. (2021, November 15).
  • ResearchGate. (n.d.). (a) UV-Vis absorption spectra of N-amidopyridinium salt (1a), sodium...
  • Li, G., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
  • Synchem. (n.d.). 4-Amino-3-methylpyridine.
  • Edinburgh Instruments. (2022, April 14).
  • Li, J., et al. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-4-methylpyridine, 98%.
  • CymitQuimica. (n.d.). 4-Aminopicolinic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Methylpyridine-2-carboxylic acid.
  • Chem-Impex. (n.d.). 4-Amino-3-methylpyridine.
  • MilliporeSigma. (n.d.). 4-Aminopicolinic acid.
  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Aminopicolinic acid.
  • CymitQuimica. (n.d.). CAS 24242-20-4: 5-Aminopicolinic acid.
  • ChemNet. (n.d.). 4-Amino-3-methylpyridine.
  • ChemicalBook. (n.d.). 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine.
  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Aminopicolinic Acid.
  • Romero, A. H., & Delgado, G. E. (2025, April 1).
  • Ogoshi, T., et al. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1045.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylpyridine.
  • Jubilant Ingrevia Limited. (n.d.).
  • MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Sigma-Aldrich. (n.d.). 4-Amino-pyridine-2-carboxylic acid methyl ester.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
  • Franz, R. G. (2001, June 1). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E11.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methylpyridine-2-carboxylic Acid.
  • ChemBK. (2024, April 9). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.

Sources

Foundational

Comprehensive pKa Profiling of 4-Amino-3-methylpyridine-2-carboxylic Acid: Mechanistic Insights and Experimental Methodologies

Executive Summary For researchers and drug development professionals, understanding the acid-base dissociation constants (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the acid-base dissociation constants (pKa) of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4-amino-3-methylpyridine-2-carboxylic acid (CAS: 1782591-26-7)[1] presents a fascinating polyprotic system. Its physicochemical behavior is governed by a delicate balance of inductive and mesomeric effects exerted by its functional groups. This whitepaper provides an in-depth technical analysis of its pKa values, the causality behind its protonation states, and a self-validating experimental protocol for empirical determination.

Structural Causality and Electronic Effects

To accurately predict and understand the pKa values of 4-amino-3-methylpyridine-2-carboxylic acid, we must deconstruct the molecule into its three primary interacting sites: the C2-carboxylic acid, the pyridine nitrogen, and the C4-amino group. The interplay between these groups dictates the molecule's zwitterionic nature.

The Mesomeric Effect (+M) of the C4-Amino Group

In unsubstituted picolinic acid, the pyridine nitrogen has a pKa of approximately 5.4, and the carboxylic acid has a pKa of 1.07[2][3]. However, the introduction of a primary amine at the C4 position drastically alters this electronic landscape. The lone pair of electrons on the C4-amino nitrogen strongly delocalizes into the pyridine ring via resonance (+M effect). This massive influx of electron density significantly stabilizes the protonated pyridinium ion, shifting the pKa of the pyridine nitrogen from ~5.4 up to the ~8.0 - 8.5 range . Notably, because the lone pair is involved in ring resonance, the exocyclic C4-amino group itself becomes virtually non-basic (pKa < 0) and does not protonate under physiological conditions.

The Inductive Effects (+I and -I)
  • C3-Methyl Group: The methyl group exerts a weak electron-donating inductive effect (+I). This slightly increases the basicity of the adjacent pyridine nitrogen and marginally decreases the acidity of the C2-carboxylic acid.

  • C2-Carboxylic Acid: The carboxylate group exerts an electron-withdrawing inductive effect (-I), which slightly counteracts the electron-donating effects of the amine and methyl groups.

By comparing structural analogs—such as 4-aminopicolinic acid (predicted pKa ~1.37)[4] and the halogenated analog aminopyralid (pKa 2.56)[5]—we can triangulate the theoretical pKa values for our target compound.

Quantitative pKa Projections

The following table synthesizes empirical data from structural analogs to project the pKa values for 4-amino-3-methylpyridine-2-carboxylic acid.

Compound / AnalogC2-Carboxylic Acid pKa (pKa1)Pyridine Nitrogen pKa (pKa2)Reference Source
Picolinic Acid 1.075.40LookChem[2], DrugFuture[3]
4-Aminopicolinic Acid ~1.37~8.20ChemBK[4]
Aminopyralid 2.56< 2.0 (Suppressed by Cl)PubChem[5]
4-Amino-3-methylpyridine-2-carboxylic acid ~1.50 - 1.80 ~8.00 - 8.50 Calculated Projection

Protonation State Dynamics

Because pKa1 (carboxylic acid) is highly acidic and pKa2 (pyridine nitrogen) is moderately basic, 4-amino-3-methylpyridine-2-carboxylic acid exists predominantly as a zwitterion across the entire physiological pH range (pH 2.0 to 7.5).

G N1 pH < 1.5 Fully Protonated (Cationic: +1) N2 pH 1.5 - 8.0 Carboxylate Deprotonated (Zwitterionic: 0) N1->N2 pKa1 ~1.6 (- H+) N3 pH > 8.5 Pyridine Deprotonated (Anionic: -1) N2->N3 pKa2 ~8.2 (- H+)

Figure 1: pH-dependent protonation state transitions and zwitterionic equilibria.

Self-Validating Experimental Protocol for pKa Determination

Relying solely on potentiometric titration for this compound is fundamentally flawed. Glass electrodes suffer from "acid error" at pH < 2.0, precisely where pKa1 occurs. To ensure scientific integrity and E-E-A-T standards, a self-validating system using Orthogonal UV-Vis Spectrophotometric Titration is required. The protonation of the pyridine nitrogen alters the π-π* and n-π* transitions, providing a distinct chromophoric shift that validates the potentiometric data.

Step-by-Step Methodology

Phase 1: Sample and Reagent Preparation

  • Prepare a 1.0 mM stock solution of 4-amino-3-methylpyridine-2-carboxylic acid in ultra-pure water (18.2 MΩ·cm).

  • Adjust the ionic strength to 0.15 M using KCl to mimic physiological conditions and maintain constant activity coefficients.

  • Thermostat the titration vessel to exactly 25.0 ± 0.1 °C using a circulating water bath.

Phase 2: Combined Potentiometric and UV-Vis Titration

  • Acidification: Lower the initial pH of the sample to 1.0 using standardized 0.1 M HCl.

  • Titration: Titrate the solution using standardized 0.1 M KOH (CO2-free) in micro-aliquots (e.g., 0.05 mL increments).

  • Data Acquisition: At each equilibrium point, record the precise pH using a calibrated glass electrode and simultaneously pump the solution through a flow-cell to acquire a UV-Vis spectrum (200–400 nm).

  • Isosbestic Point Verification: Ensure the presence of clear isosbestic points in the overlaid UV-Vis spectra. The presence of an isosbestic point confirms a clean two-state transition (e.g., Cation

    
     Zwitterion) without degradation artifacts.
    

Phase 3: Data Analysis via Non-Linear Regression

  • Export the multi-wavelength absorbance data matrix and the corresponding pH values.

  • Apply non-linear least-squares regression using the Henderson-Hasselbalch equation:

    
    
    
  • Cross-reference the spectrophotometric pKa values with the inflection points derived from the first derivative of the potentiometric titration curve.

Workflow Prep Sample Preparation (0.15 M KCl, 25.0°C) Titration Potentiometric Titration (pH 1.0 to 11.0) Prep->Titration UVVis UV-Vis Spectrophotometry (Multi-wavelength Analysis) Prep->UVVis Analysis Non-linear Regression (Henderson-Hasselbalch) Titration->Analysis UVVis->Analysis Validation Orthogonal Validation (Isosbestic Point Confirmation) Analysis->Validation

Figure 2: Orthogonal experimental workflow for high-fidelity pKa determination.

Implications in Drug Development (ADME)

The pKa profile of 4-amino-3-methylpyridine-2-carboxylic acid has profound implications for its pharmacokinetics:

  • Solubility (S): Because the compound exists as a highly polar zwitterion at physiological pH (7.4), its intrinsic aqueous solubility will be relatively high, but its lipophilicity (LogD) will be exceptionally low.

  • Permeability (P): The permanent charge separation at pH 7.4 means passive diffusion across the lipophilic blood-brain barrier (BBB) or gastrointestinal (GI) tract membranes will be poor. Formulators may need to consider prodrug strategies (e.g., esterification of the C2-carboxylic acid) to mask the zwitterionic charge and enhance bioavailability.

References

  • LookChem. "Cas 98-98-6, Picolinic acid Chemical Properties". LookChem Database. Available at: [Link]

  • DrugFuture. "Picolinic Acid - Chemical Index Database". DrugFuture. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 213012, Aminopyralid". PubChem. Available at: [Link]

  • ChemBK. "4-Aminopicolinic acid - Physico-chemical Properties". ChemBK Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-amino-3-methylpyridine-2-carboxylic acid from precursors

Application Note: De Novo Synthesis and Purification Protocol for 4-Amino-3-methylpyridine-2-carboxylic Acid Executive Summary & Mechanistic Strategy As a highly valued building block in the development of agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Purification Protocol for 4-Amino-3-methylpyridine-2-carboxylic Acid

Executive Summary & Mechanistic Strategy

As a highly valued building block in the development of agrochemicals (e.g., picloram analogs) and pharmaceutical intermediates, 4-amino-3-methylpyridine-2-carboxylic acid (CAS 1782591-26-7) requires a highly regioselective and scalable synthetic approach.

As a Senior Application Scientist, I have designed this protocol to bypass the poor reactivity of the deactivated pyridine core by leveraging N-oxide chemistry. The synthetic logic relies on a five-step sequence:

  • Activation via N-Oxidation : Pyridine rings are inherently electron-deficient and resistant to electrophilic aromatic substitution. N-oxidation donates electron density via resonance to the 2, 4, and 6 positions, priming the ring for functionalization.

  • Regioselective Nitration : Nitration of 3-methylpyridine N-oxide directs the nitro group exclusively to the 4-position. This is driven by the synergistic directing effects of the N-oxide (para-directing) and the 3-methyl group (ortho-directing), while avoiding the sterically hindered 2-position.

  • Reissert-Kaufmann Cyanation : This is the critical C–C bond-forming step. As demonstrated by, activating the N-oxide with an electrophile followed by cyanide attack yields the 2-cyano derivative. The regioselectivity (C2 over C6) is strictly governed by the hyperconjugation effect of the adjacent 3-methyl group, which stabilizes the transition state at the 2-position [1].

  • Hydrolysis & Reduction : Acidic hydrolysis of the nitrile yields the carboxylic acid, followed by palladium-catalyzed hydrogenation of the nitro group to the final amine, a standard and high-yielding protocol for aminopicolinic acids [2].

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow A 3-Methylpyridine (Starting Material) B 3-Methylpyridine N-oxide (N-Oxidation) A->B 30% H2O2, AcOH 80°C, 12h C 3-Methyl-4-nitropyridine N-oxide (Regioselective Nitration) B->C Fuming HNO3, H2SO4 90°C, 4h D 2-Cyano-3-methyl-4-nitropyridine (Reissert-Kaufmann Cyanation) C->D 1. Me2SO4 2. NaCN, H2O 0°C to RT E 3-Methyl-4-nitropyridine-2-carboxylic acid (Acidic Hydrolysis) D->E 6M HCl Reflux, 6h F 4-Amino-3-methylpyridine-2-carboxylic acid (Catalytic Hydrogenation) E->F H2 (45 psi), 10% Pd/C MeOH, RT, 12h

Figure 1: Five-step synthetic workflow for 4-amino-3-methylpyridine-2-carboxylic acid.

Mechanism N_oxide 3-Methyl-4-nitropyridine N-oxide Activated N-Methoxy-3-methyl-4-nitropyridinium (Activated Electrophile) N_oxide->Activated Me2SO4 (O-Alkylation) Attack Cyanide Nucleophilic Attack (Directed to C2 via Hyperconjugation) Activated->Attack NaCN (Regioselective Attack) Product 2-Cyano-3-methyl-4-nitropyridine (Aromatized Product) Attack->Product -MeOH (Elimination)

Figure 2: Mechanism of Reissert-Kaufmann cyanation directed by hyperconjugation.

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: N-Oxidation of 3-Methylpyridine
  • Causality : Glacial acetic acid and 30%

    
     generate peracetic acid in situ. This acts as the active oxygen transfer agent, safely oxidizing the basic pyridine nitrogen without over-oxidizing the methyl group.
    
  • Protocol : Dissolve 3-methylpyridine (1.0 eq) in glacial acetic acid (5.0 eq). Slowly add 30% aqueous

    
     (2.5 eq) dropwise at room temperature. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, carefully neutralize with 
    
    
    
    , and extract with dichloromethane (DCM). Dry the organic layer over
    
    
    and concentrate in vacuo.
  • IPC : TLC (DCM:MeOH 9:1) must show the complete disappearance of the starting material (high

    
    , UV active) and the appearance of a highly polar spot (N-oxide).
    
Step 2: Regioselective Nitration
  • Causality : The highly reactive nitronium ion (

    
    ) is generated using fuming nitric acid and concentrated sulfuric acid. The reaction requires elevated temperatures (90 °C) because, despite N-oxide activation, the protonated N-oxide intermediate is partially deactivated.
    
  • Protocol : Dissolve 3-methylpyridine N-oxide (1.0 eq) in concentrated

    
     (4.0 eq) at 0 °C. Slowly add fuming 
    
    
    
    (3.0 eq) dropwise to control the exotherm. Gradually heat the reaction to 90 °C for 4 hours. Cool the mixture and pour it over crushed ice. Neutralize to pH 7 with aqueous
    
    
    . Collect the resulting yellow precipitate by filtration and dry under a vacuum.
  • IPC : Quench a 50 µL aliquot in water and extract with EtOAc. LCMS must confirm the mass shift to

    
     with >95% purity.
    
Step 3: Reissert-Kaufmann Cyanation
  • Causality : Dimethyl sulfate (

    
    ) O-alkylates the N-oxide to form a highly electrophilic N-methoxypyridinium salt. Subsequent addition of sodium cyanide (
    
    
    
    ) results in a nucleophilic attack. The 3-methyl group's hyperconjugation stabilizes the C2 attack trajectory, ensuring strict regioselectivity.
  • Protocol : Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq) in a 1:1 mixture of dioxane and water. Add

    
     (1.1 eq) and stir for 1 hour at room temperature to form the salt. Cool the mixture to 0 °C and add an aqueous solution of 
    
    
    
    (1.5 eq) dropwise. Stir for 3 hours, allowing the reaction to warm to room temperature. Extract the product with DCM, wash with brine, and concentrate.
  • Safety Warning :

    
     is acutely toxic. This step must be performed in a highly ventilated fume hood with a dedicated cyanide spill kit on hand.
    
  • IPC : IR spectroscopy of the crude must show a sharp, distinct

    
     stretch at ~2230 
    
    
    
    .
Step 4: Acidic Hydrolysis of the Nitrile
  • Causality : Strong aqueous acid is chosen over basic hydrolysis to prevent unwanted nucleophilic aromatic substitution (

    
    ) of the activated nitro group. Refluxing in 6M HCl smoothly converts the nitrile to an amide, and subsequently to the carboxylic acid.
    
  • Protocol : Suspend 2-cyano-3-methyl-4-nitropyridine (1.0 eq) in 6M HCl (10 volumes). Heat the mixture to reflux (100 °C) for 6 hours. Cool the reaction to 0 °C. The product, 3-methyl-4-nitropyridine-2-carboxylic acid, will precipitate as a crystalline solid. Filter, wash with cold water, and dry overnight.

  • IPC : LCMS must show the disappearance of the nitrile (

    
    ) and the appearance of the carboxylic acid (
    
    
    
    ).
Step 5: Catalytic Hydrogenation
  • Causality : 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere exclusively reduces the aromatic nitro group to an aniline derivative without reducing the pyridine ring or the carboxylic acid moiety.

  • Protocol : Dissolve 3-methyl-4-nitropyridine-2-carboxylic acid (1.0 eq) in methanol (if solubility is poor, use 10% aqueous LiOH). Add 10 wt% Pd/C (0.1 eq). Purge the reaction vessel with

    
     three times, followed by 
    
    
    
    gas. Stir vigorously under a hydrogen atmosphere (balloon or 45 psi in a Parr shaker) at 25 °C for 12 hours. Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final product, 4-amino-3-methylpyridine-2-carboxylic acid.
  • IPC :

    
     NMR must show an upfield shift of the pyridine ring protons and the presence of a broad 
    
    
    
    singlet integrating to 2 protons.

Quantitative Data & Yield Analysis

Table 1: Quantitative Data & Yield Analysis | Step | Intermediate / Product | Typical Yield (%) | Purity Target (LCMS) | Key Analytical Markers (


 NMR / MS / IR) |
|---|---|---|---|---|
| 1 | 3-Methylpyridine N-oxide | 85 - 90% | >95% | Downfield shift of pyridine protons; 

110.1 | | 2 | 3-Methyl-4-nitropyridine N-oxide | 70 - 75% | >95% | Loss of C4 proton;

155.1 | | 3 | 2-Cyano-3-methyl-4-nitropyridine | 80 - 85% | >98% | Appearance of strong CN stretch (~2230

) in IR;

164.1 | | 4 | 3-Methyl-4-nitropyridine-2-carboxylic acid | 90 - 95% | >98% | Loss of CN stretch, broad COOH peak (~1700

);

183.1 | | 5 | 4-Amino-3-methylpyridine-2-carboxylic acid | 95 - 99% | >99% | Upfield shift of C5/C6 protons; broad

singlet;

153.1 |

Table 2: Reagent Equivalents & Critical Parameters

Step Key Reagent Equivalents Temperature Time Critical Control Parameter (CCP)

| 1 | 30%


 | 2.5 eq | 80 °C | 12 h | Maintain steady temp to prevent peroxide accumulation. |
| 2 | Fuming 

| 3.0 eq | 90 °C | 4 h | Strict temperature control during exothermic addition. | | 3 |

/

| 1.1 eq / 1.5 eq | 0 °C → RT | 3 h | pH control; perform strictly in a ventilated fume hood. | | 4 | 6M HCl | Excess | 100 °C (Reflux) | 6 h | Monitor disappearance of nitrile via IR or LCMS. | | 5 |

/ 10% Pd/C | Excess / 10 wt% | 25 °C | 12 h | Ensure complete purging of

before

introduction. |

References

  • Matsumura, E., Ariga, M., & Ohfuji, T. (1968). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan, 41(4), 901-903. URL:[Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 350-353. URL:[Link]

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for Aminopyridine Synthesis

Executive Summary & Mechanistic Rationale The synthesis of aminopyridines is a critical transformation in modern drug discovery, as these motifs are ubiquitous in kinase inhibitors, GPCR ligands, and other biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of aminopyridines is a critical transformation in modern drug discovery, as these motifs are ubiquitous in kinase inhibitors, GPCR ligands, and other biologically active pharmaceutical ingredients[1] . The palladium-catalyzed Buchwald-Hartwig amination has largely superseded traditional nucleophilic aromatic substitution (S_NAr) due to its broader substrate scope, milder conditions, and superior functional group tolerance[2] .

However, applying this cross-coupling methodology to halopyridines presents unique mechanistic challenges. The basic pyridine nitrogen can strongly coordinate to the electrophilic palladium center, acting as a catalyst inhibitor and stalling the catalytic cycle[2]. Furthermore, 2-aminopyridines can act as bidentate ligands, leading to stable, inactive Werner-type complexes. To overcome these thermodynamic traps, the rational selection of sterically demanding, electron-rich phosphine ligands and appropriate inorganic bases is paramount[3] .

This application note provides a comprehensive, self-validating guide to designing and executing palladium-catalyzed C–N couplings for aminopyridine synthesis, detailing the causality behind catalyst, ligand, and base selection.

Decision Matrix: Ligand and Base Selection

The success of a Buchwald-Hartwig amination hinges on matching the electronic and steric properties of the amine nucleophile with the correct ligand-base combination[2][3].

  • Base Selection Causality : Strong bases like Sodium tert-butoxide (NaOtBu) are highly effective for deprotonating the palladium-bound amine intermediate. However, when coupling highly electron-deficient substrates (e.g., 2-halopyridines or fluorinated pyridines), NaOtBu can participate in competing S_NAr side reactions, yielding tert-butyl ethers. In such cases, weaker or non-nucleophilic bases like Cs₂CO₃ or LiHMDS are strictly required[4][5] .

  • Ammonia Surrogates : Direct coupling of ammonia gas is notoriously difficult due to the formation of unreactive Pd(NH₃)₂ complexes. Instead, benzophenone imine is utilized as a sterically hindered ammonia surrogate[6]. Its bulk prevents multi-arylation, and it can be easily unmasked via mild acidic hydrolysis to reveal the primary amine[6] .

LigandSelection Start Aminopyridine Synthesis Sub1 Primary Amine Coupling Start->Sub1 Sub2 Secondary Amine Coupling Start->Sub2 Sub3 Unmasked -NH2 (Ammonia Surrogate) Start->Sub3 Lig1 BrettPhos / tBuBrettPhos Prevents bis-arylation Sub1->Lig1 Lig2 RuPhos / XPhos Facilitates bulky coupling Sub2->Lig2 Lig3 Xantphos / BINAP Wide bite angle for imines Sub3->Lig3

Decision tree for selecting optimal phosphine ligands based on amine nucleophile type.

Quantitative Optimization Data

The following table synthesizes field-proven reaction parameters for various aminopyridine classes. These conditions serve as optimized starting points for process development[5][6].

Catalyst SystemLigandBaseAmine ClassTarget Substrate ExampleTypical Yield
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)NaOtBuSurrogate3,5-Dichloropyridine80–95%
Pd(OAc)₂ (2 mol%)BrettPhos (4 mol%)LHMDSPrimary2-Bromo-5-fluoropyridine75–90%
PdCl₂(PhCN)₂ (2 mol%)RuPhos (4 mol%)LiHMDSSecondary4-Chloropyridine85–95%
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃Steric Sec.2-Chloro-3-methylpyridine60–80%

The Catalytic Cycle in Aminopyridine Synthesis

Understanding the catalytic cycle is essential for troubleshooting. The cycle consists of four primary stages: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination[1]. When coupling halopyridines, the oxidative addition is generally fast, but reductive elimination can be rate-limiting. Using ligands with a wide "bite angle" (e.g., Xantphos, ~111°) mechanically forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing catalyst degradation[3][6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Halopyridine AmBind Amine Coordination OxAdd->AmBind Amine Deprot Deprotonation (Base) AmBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim HX salt RedElim->Pd0 Aminopyridine

Standard Buchwald-Hartwig catalytic cycle for aminopyridine synthesis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Primary Aminopyridines via Benzophenone Imine

This protocol details the coupling of 3,5-dichloropyridine with an ammonia surrogate, followed by hydrolysis to yield 3-amino-5-chloropyridine[6] .

Step 1: Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique)

  • Action : To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.0 mol%), Xantphos (4.0 mol%), and NaOtBu (1.4 equiv).

  • Causality : Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by the more electron-rich Xantphos to form the active catalytic species. NaOtBu is highly hygroscopic; strict exclusion of water prevents the competitive hydrolysis of the halopyridine into a pyridinol.

  • Validation : The solid mixture will initially appear dark purple/black due to the Pd₂(dba)₃.

Step 2: Substrate Addition & Coupling

  • Action : Add 3,5-dichloropyridine (1.0 equiv) and benzophenone imine (1.2 equiv). Dissolve the mixture in anhydrous, degassed Toluene (0.2 M). Seal the flask, purge with Argon, and heat to 90 °C for 12 hours[6].

  • Causality : Toluene is chosen as a non-polar solvent to minimize competitive coordination to the palladium center, which is a common issue with polar coordinating solvents like DMF or DMSO.

  • Validation : Upon heating, the solution will transition from dark purple to a deep reddish-brown or golden-yellow homogeneous mixture, visually confirming active catalyst turnover. Perform TLC (Hexanes/EtOAc 4:1) after 6 hours; the starting halopyridine (R_f ~0.6) should be consumed, replaced by a UV-active spot (R_f ~0.4) for the imine intermediate.

Step 3: Unmasking (Hydrolysis)

  • Action : Cool the reaction to room temperature. Add 2.0 M aqueous HCl (5.0 equiv) and stir vigorously for 2 hours.

  • Causality : The acidic aqueous environment rapidly hydrolyzes the imine bond, releasing benzophenone as a byproduct and precipitating the desired aminopyridine as a water-soluble hydrochloride salt[6].

  • Validation : LC-MS analysis of the aqueous layer should reveal a clean [M+H]⁺ peak corresponding to the primary aminopyridine, with the absence of the imine mass.

Protocol B: Direct Amination with Secondary Amines (Process Scale)

This protocol utilizes RuPhos for the coupling of secondary amines (e.g., piperazine derivatives) to 2-halopyridines, a common transformation in API synthesis[5] .

Step 1: Reaction Assembly

  • Action : Charge a reactor with PdCl₂(PhCN)₂ (2.0 mol%), RuPhos (4.0 mol%), the 2-halopyridine (1.0 equiv), and the secondary amine (1.2 equiv). Add anhydrous 1,4-Dioxane (0.3 M).

  • Causality : PdCl₂(PhCN)₂ is utilized over Pd(OAc)₂ here as it provides complete conversion at lower palladium loadings when paired with RuPhos[5]. RuPhos prevents β-hydride elimination, a common failure mode when coupling secondary amines containing α-hydrogens.

Step 2: Base Addition & Heating

  • Action : Slowly add LiHMDS (1.0 M in THF, 2.2 equiv) at room temperature, then heat to 80 °C for 8 hours.

  • Causality : LiHMDS is chosen over alkoxide bases to completely suppress S_NAr etherification at the highly electrophilic C2 position of the pyridine ring[5].

  • Validation : The reaction progress is monitored via HPLC. The reaction is deemed complete when the halopyridine area percent is <1.0%. A color shift from orange to dark red indicates an active catalytic cycle.

Troubleshooting & Quality Control

  • Issue: Extensive Dehalogenation (Reduction of Halopyridine)

    • Cause: β-hydride elimination from the amine, followed by reductive elimination of the aryl hydride.

    • Solution: Switch to a more sterically demanding ligand (e.g., from BINAP to BrettPhos) to accelerate C–N reductive elimination over β-hydride elimination.

  • Issue: Bis-arylation of Primary Amines

    • Cause: The newly formed secondary aminopyridine competes with the primary amine for the Pd catalyst.

    • Solution: Utilize BrettPhos or tBuBrettPhos. These ligands are specifically designed to form mono-ligated L₁Pd(0) complexes that are too sterically hindered to undergo oxidative addition with the secondary amine product.

  • Issue: Catalyst Poisoning (Black Palladium Precipitation)

    • Cause: Pyridine nitrogen coordination or oxygen ingress destroying the phosphine ligand.

    • Solution: Ensure rigorous degassing of solvents (sparging with Argon for 30 mins). If the substrate is a strongly coordinating 2-aminopyridine, increase the steric bulk of the ligand (e.g., XPhos) to physically block the formation of bis-pyridine Pd complexes.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances, 2023, 13, 17951-17983. URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years Angewandte Chemie International Edition, 2019, 58(48), 17118-17129. URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Processes, 2022, 10(2), 195. URL:[Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines Journal of the American Chemical Society, 2009, 131(31), 11049–11061. URL:[Link]

Sources

Method

Application Note: Precision Esterification of 4-Amino-3-Methylpyridine-2-Carboxylic Acid

Part 1: Strategic Analysis & Reagent Selection[3] The Substrate Challenge The esterification of 4-amino-3-methylpyridine-2-carboxylic acid presents a unique set of physicochemical challenges that disqualify many standard...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Reagent Selection[3]

The Substrate Challenge

The esterification of 4-amino-3-methylpyridine-2-carboxylic acid presents a unique set of physicochemical challenges that disqualify many standard "mild" esterification protocols.

  • Steric Hindrance (The Ortho Effect): The methyl group at the C3 position is ortho to the carboxylic acid at C2.[1][2] This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by methanol.[3] Standard room-temperature Fischer esterifications often suffer from poor conversion rates due to this kinetic barrier.[1]

  • Zwitterionic Character: As an amino-pyridine carboxylic acid, the molecule exists as a zwitterion in neutral media.[1][2][3] It has poor solubility in non-polar organic solvents (DCM, Toluene) and even in pure methanol, limiting the efficacy of heterogeneous coupling reagents (e.g., EDC/NHS) without solubilizing agents.[3]

  • Competing Nucleophiles: The molecule contains three potential nucleophilic sites: the carboxylic oxygen, the pyridine nitrogen, and the exocyclic 4-amino group.[1][2] Base-mediated alkylation (e.g., MeI + K2CO3) carries a high risk of N-alkylation (forming N-methyl pyridinium salts or N-methyl amines) rather than the desired O-alkylation.[1][3]

Reagent Selection Matrix

Based on these constraints, Acid-Mediated Activation is the preferred pathway.[1][2][3] Protonation protects the nitrogen centers (preventing N-alkylation) and solubilizes the zwitterion.[1]

Reagent SystemSuitabilityMechanismKey AdvantageMajor Risk/Constraint
SOCl₂ / MeOH Primary (Recommended) In-situ Acid Chloride / Thionyl EsterDrives reaction via irreversible gas evolution (SO₂, HCl); overcomes steric hindrance via high activation energy.[1][2][3]Generates HCl gas; Exothermic.[1][3] Requires strict temperature control initially.[1]
H₂SO₄ / MeOH SecondaryClassic FischerCheap, scalable.Slower kinetics due to C3-methyl sterics; equilibrium process requires water removal (Dean-Stark or excess MeOH).[1][3]
TMS-Diazomethane Tertiary (Small Scale)MethylationVery mild; works at RT.[1][2][3]Expensive; Safety concerns (toxicity); Not suitable for kg-scale.[1]
EDC / DMAP Not RecommendedSteglich EsterificationMild conditions.[1][2]High risk of side reactions with free amine; difficult purification; poor solubility of zwitterion.[1][3]

Part 2: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (The "Gold Standard")

This method is the most robust for sterically hindered amino-pyridine acids.[1][2] The formation of the acid chloride (or activated thionyl intermediate) provides the necessary electrophilicity to overcome the steric bulk of the C3-methyl group.[1]

Reagents:

  • Substrate: 4-Amino-3-methylpyridine-2-carboxylic acid (1.0 equiv)[1][2][3]

  • Solvent/Reagent: Anhydrous Methanol (20-30 volumes)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)[3]

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and an addition funnel.

  • Solubilization (Suspension): Charge the flask with Anhydrous Methanol (e.g., 20 mL for 1 g substrate). Cool the solvent to 0°C using an ice bath.

  • Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel over 15–20 minutes.

    • Why: The reaction of SOCl₂ with MeOH is highly exothermic and generates HCl.[1] Adding it slowly at 0°C prevents uncontrolled boiling and loss of reagent.[1][3]

    • Observation: The solution will generate gas (SO₂/HCl).[3]

  • Substrate Addition: Add the solid 4-Amino-3-methylpyridine-2-carboxylic acid in portions to the cold solution.

    • Note: The solid will likely dissolve as it converts to the hydrochloride salt.[1]

  • Reaction (Overcoming Sterics): Remove the ice bath and heat the reaction to Reflux (65°C) . Maintain reflux for 12–24 hours .

    • Why: The C3-methyl steric hindrance requires thermal energy to drive the methanol attack on the activated carbonyl.[1] Monitor by TLC or HPLC.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess MeOH and SOCl₂.[1] A solid residue (the hydrochloride salt of the ester) will remain.[1]

    • Neutralization: Redissolve the residue in a minimal amount of water/ice.[1] Carefully adjust pH to ~8–9 using Saturated NaHCO₃ or 10% Na₂CO₃.[1][3]

      • Caution: Foaming will occur.[1]

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3x) or DCM (3x).

  • Purification: Dry the combined organic layers over Anhydrous Na₂SO₄, filter, and concentrate.

    • Result: The free base ester is typically obtained as an off-white solid.[1][3] If necessary, recrystallize from EtOAc/Hexane.[3]

Protocol B: Sulfuric Acid Catalyzed Esterification (Fischer)

Suitable for large-scale operations where SOCl₂ handling is restricted, though reaction times are significantly longer.[2][3]

Reagents:

  • Substrate: 1.0 equiv

  • Solvent: Methanol (excess, acts as solvent)[3]

  • Catalyst: Conc. H₂SO₄ (2.0 - 3.0 equiv)[1]

Procedure:

  • Dissolve the substrate in Methanol (20 vol).

  • Add Conc.[1][4] H₂SO₄ dropwise (Exothermic!).

  • Heat to vigorous reflux for 24–48 hours.

    • Optimization: To push the equilibrium (Le Chatelier’s principle), use a Soxhlet extractor containing activated molecular sieves (3Å) in the reflux path to trap water, or perform azeotropic distillation if using a higher boiling alcohol.[3]

  • Workup follows the same neutralization/extraction path as Protocol A.

Part 3: Visualization & Logic[3]

Reaction Mechanism & Workflow (SOCl₂ Method)

The following diagram illustrates the activation pathway and the critical role of protonation in preventing side reactions.

EsterificationWorkflow cluster_activation Step 1: Activation & Protection cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation start Start: 4-Amino-3-methylpyridine-2-COOH add_reagents Add MeOH + SOCl₂ (0°C) start->add_reagents protonation Protonation of N-centers (Prevents N-Alkylation) add_reagents->protonation Generates HCl acid_chloride Formation of Acid Chloride/Activated Ester (Overcomes C3-Methyl Sterics) protonation->acid_chloride reflux Reflux at 65°C (12-24h) Critical for Hindered Substrates acid_chloride->reflux conversion Nucleophilic Attack by MeOH reflux->conversion concentrate Concentrate in vacuo (Remove SOCl₂/MeOH) conversion->concentrate neutralize Neutralize with NaHCO₃ (Liberate Free Base) concentrate->neutralize extract Extract (EtOAc/DCM) neutralize->extract final Final Product: Methyl 4-amino-3-methylpyridine-2-carboxylate extract->final

Caption: Workflow for the Thionyl Chloride mediated esterification, highlighting the protection of nitrogen centers via protonation and the thermal requirement to overcome steric hindrance.

Decision Logic for Troubleshooting

Troubleshooting issue Low Yield / Incomplete Conversion check1 Check TLC/LCMS issue->check1 decision1 Starting Material Remains? check1->decision1 sol1 Increase Reflux Time or SOCl₂ Equivalents decision1->sol1 Yes (Steric Issue) sol2 Check for N-Methylation (Mass = M+14) decision1->sol2 No (Side Reaction)

Caption: Diagnostic logic for common esterification failures involving sterically hindered pyridine acids.

Part 4: Quality Control & Validation

To ensure the protocol was successful, the following analytical markers should be verified.

Analytical MethodExpected Signal (Methyl Ester)Diagnostic Value
¹H NMR (DMSO-d₆) Singlet at ~3.8 – 3.9 ppm (3H, -OCH₃)Confirms ester formation.[1][2][3] Absence indicates hydrolysis or failure.[1]
¹H NMR (Aromatic) Two doublets (pyridine protons)Verify integrity of the ring; shifts may occur compared to acid.[2]
LC-MS (ESI+) [M+H]⁺ = 167.1 m/z Parent acid is 152.1 m/z.[1][2][3] A shift of +14 indicates successful methylation.[1]
HPLC Purity >95% (254 nm)Ensure removal of unreacted acid (which elutes earlier on Reverse Phase).
References
  • Thionyl Chloride Activation: "Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides."[1][2][3] Molecules, 2015. Link

  • Pyridine Carboxylic Acid Esterification: "Esterification of pyridine carboxylic acids." US Patent 2758999A.[1] Link

  • Steric Hindrance Management: "Esterification of Sterically Hindered Carboxylic Acids." Journal of Organic Chemistry, 1980 (General methodology reference for hindered acids).
  • Substrate Properties: "4-Amino-3-methylpyridine-2-carboxylic acid methyl ester."[1][2][3] Sigma-Aldrich Product Data. Link

Sources

Application

Application Note: 4-Amino-3-methylpyridine-2-carboxylic Acid (4-A-3-M-Pic) as a Ligand

Executive Summary This guide details the physicochemical profile and experimental protocols for using 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid) as a specialized ligand in c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical profile and experimental protocols for using 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid) as a specialized ligand in coordination chemistry and drug discovery.

Unlike unsubstituted picolinic acid, this derivative offers a unique "Push-Pull-Steric" architecture:

  • Electronic Push: The 4-amino group is a strong electron-donating group (EDG), significantly increasing the basicity of the pyridine nitrogen and the electron density at the metal center.

  • Steric Gearing: The 3-methyl group (ortho to the carboxylate) introduces steric bulk that restricts the rotation of the carboxylic acid moiety, influencing chelate bite angles and preventing the formation of specific isomers in octahedral complexes.

This ligand is primarily utilized in the design of Ruthenium(II) and Iridium(III) anticancer metallodrugs , Copper(II) oxidative catalysts , and as a bioisostere scaffold in kinase inhibitor development.

Part 1: Chemical Profile & Ligand Design

Structural & Electronic Properties

The ligand binds primarily through the Pyridine Nitrogen (


) and the Carboxylate Oxygen (

), forming a stable 5-membered chelate ring.
PropertyValue (Approx.)Impact on Coordination
Formula

MW: 152.15 g/mol
Donor Atoms N (Pyridine), O (Carboxyl)Bidentate (

) chelation.
pKa (

)
~6.5 - 7.0Higher than picolinic acid (5.3) due to 4-

donation. Stronger

-donor.
pKa (

)
~2.0 - 3.0Deprotonates readily to form the monoanionic ligand (

).
Steric Bulk 3-Methyl GroupInduces torsion between the pyridine ring and carboxylate, destabilizing planar stacking.
The "Orthogonal" Tuning Mechanism

The 4-amino group and 3-methyl group operate orthogonally:

  • Electronic: The 4-amino group pushes electron density into the ring (Resonance effect), making the

    
     a "harder" base. This stabilizes high-oxidation state metals (e.g., Ir(III), Pt(IV)).
    
  • Steric: The 3-methyl group creates a "wall" near the coordination sphere, which can be exploited to induce enantioselectivity in asymmetric catalysis or to prevent the formation of aggregates.

Part 2: Experimental Protocols

Protocol A: Synthesis of Heteroleptic Ruthenium(II) Arene Complexes

Target Application: Anticancer Metallodrug Screening

This protocol describes the synthesis of [(η⁶-p-cymene)Ru(4-A-3-M-Pic)Cl], a "piano-stool" complex.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer

    
    
    
  • 4-Amino-3-methylpyridine-2-carboxylic acid (Ligand)

  • Sodium Methoxide (NaOMe) or Triethylamine (

    
    )
    
  • Dry Methanol (MeOH)

Step-by-Step Workflow:

  • Ligand Deprotonation:

    • In a 50 mL round-bottom flask, dissolve 0.2 mmol of the Ligand in 10 mL of dry MeOH.

    • Add 0.2 mmol of NaOMe (0.5 M in MeOH). Stir for 15 minutes at Room Temperature (RT) to generate the sodium salt. Note: The solution may turn slightly yellow.

  • Metalation:

    • Add 0.1 mmol of the Ruthenium dimer

      
       to the reaction mixture.
      
    • Stoichiometry Check: The dimer contains two Ru centers, so 0.1 mmol dimer = 0.2 mmol Ru. The ratio of Ru : Ligand should be 1:1.

  • Reflux:

    • Heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      or Ar) for 4 hours.
    • Monitoring: The orange suspension of the dimer should transition to a clear, deep red or orange solution.

  • Isolation:

    • Cool to RT. Filter through Celite to remove any unreacted inorganic salts (NaCl).

    • Concentrate the filtrate to ~2 mL using a rotary evaporator.

    • Add 15 mL of cold diethyl ether to precipitate the complex.

    • Filter the orange solid and wash with cold ether (

      
      ).
      
  • Validation:

    • 1H NMR (

      
      ):  Look for the loss of symmetry in the p-cymene peaks (due to the chiral center at Ru if the ligand induces chirality, though this specific ligand is achiral, the complex becomes chiral-at-metal).
      
    • Shift Diagnostic: The H6 proton of the pyridine ring (adjacent to N) will shift downfield significantly (

      
       ppm) upon coordination.
      
Protocol B: Cu(II) Catalyzed C-H Functionalization Screening

Target Application: Oxidative Catalysis

The 4-amino group allows this ligand to support Cu(II)/Cu(III) catalytic cycles by stabilizing the high-valent intermediate.

Catalyst Preparation (In-Situ):

  • Stock Solution A: Dissolve

    
     (10 µmol) in DMSO (500 µL).
    
  • Stock Solution B: Dissolve Ligand (20 µmol) in DMSO (500 µL).

  • Complexation: Mix A and B in a 1:1 ratio. Stir for 30 mins at

    
    . The solution color changes from teal to dark blue/purple (indicative of N,O-chelation).
    

Reaction Setup:

  • Add Substrate (e.g., benzene derivative) and Oxidant (e.g., Selectfluor or

    
    ) to the catalyst mixture.
    
  • Heat to

    
     for 12-24 hours.
    
  • Control: Run a parallel reaction with unsubstituted Picolinic Acid. The 4-amino variant often shows higher yields for electron-deficient substrates due to the increased electron density at the copper center.

Part 3: Visualization of Pathways

Coordination Logic & Steric Gearing

The following diagram illustrates the competitive coordination modes and the steric influence of the 3-methyl group.

LigandCoordination Ligand 4-Amino-3-Methyl Picolinic Acid Deprotonation Deprotonation (Base) Ligand->Deprotonation -H+ Anion Monoanionic Species (N,O-Donor) Deprotonation->Anion Metal Metal Center (Ru, Ir, Cu) Anion->Metal Coordination Complex Stable Chelate (5-Membered Ring) Metal->Complex Chelation StericEffect 3-Methyl Steric Clash (Prevents Planar Stacking) StericEffect->Complex Distorts Geometry ElectronicEffect 4-Amino Donation (Increases Basicity) ElectronicEffect->Anion Stabilizes ElectronicEffect->Complex Stronger M-N Bond

Caption: Figure 1. The ligand undergoes deprotonation to form an anionic N,O-donor. The 4-amino group strengthens the M-N bond electronically, while the 3-methyl group sterically modulates the complex geometry.

Synthesis Workflow (From Precursors)

If the ligand is not commercially available, it is synthesized from Picloram or 2-amino-3-picoline derivatives.

SynthesisPath Start Picloram (4-amino-3,5,6-trichloropicolinic acid) Step1 Hydrodechlorination (Pd/C, H2, LiOH) Start->Step1 Intermediate 4-Aminopicolinic Acid Step1->Intermediate Step2 C3-Methylation (Difficult via direct alkylation) Intermediate->Step2 Requires Directing Group Target TARGET: 4-Amino-3-Methyl Picolinic Acid Step2->Target AltStart 2-Amino-3-Methylpyridine AltStep1 Protection (Acetyl) AltStart->AltStep1 AltStep2 Oxidation of Methyl yields Acid AltStep1->AltStep2 Selective Oxidation (Hard to control) AltStep2->Target

Caption: Figure 2. Synthetic retro-analysis. The most reliable route often involves starting from substituted pyridine precursors rather than direct functionalization of the acid.

Part 4: Analytical Data Reference

When characterizing complexes containing this ligand, use the following reference values to validate coordination.

TechniqueParameterFree Ligand (

)
Metal Complex (

)
Interpretation
IR Spectroscopy

~1700

(Acid)
1600-1650

Shift indicates carboxylate binding.
1H NMR

H-6 (Pyridine)
~8.0 ppm8.5 - 9.2 ppmDownfield shift due to deshielding by the metal (sigma donation).
1H NMR

3-Me (Methyl)
~2.2 ppm2.4 - 2.6 ppmSlight shift due to proximity to the anisotropic cone of the chelate ring.
UV-Vis

~280 nm (

)
400-500 nm (MLCT)Appearance of Metal-to-Ligand Charge Transfer bands (especially in Ru/Ir).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile as a Ligand in Coordination Chemistry. (Analogous ligand chemistry).

  • ChemicalBook. (2025). Synthesis and properties of 4-Aminopyridine-2-carboxylic acid derivatives.

  • Sigma-Aldrich. (2025). 3-Methylpyridine-2-carboxylic acid Product Sheet. (Base scaffold data).[2][3]

  • PubChem. (2025).[4] 4-Amino-3-chloropyridine-2-carboxylic acid (Structural Analog Data).

  • ResearchGate. (2023). Complexes of 2-Amino-3-methylpyridine with Ag(I) and Cu(II): Structure and Biological Applications. (Demonstrates coordination of the amino-methyl-pyridine motif).

Sources

Method

Application Note: Advanced Amination Protocols for 3-Methylpyridine-2-Carboxylic Acid Derivatives

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of the 3-methylpyridine-2-carboxylic acid (3-methylpicolinic acid) scaffold. This moiety is a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of the 3-methylpyridine-2-carboxylic acid (3-methylpicolinic acid) scaffold. This moiety is a critical pharmacophore in kinase inhibitors (e.g., sotorasib intermediates) and metallo-enzyme modulators, yet it presents unique synthetic challenges due to the steric clash of the 3-methyl group and the chelating ability of the picolinic acid core.

Executive Summary & Mechanistic Challenges

The introduction of amino groups onto the 3-methylpicolinic acid scaffold is non-trivial.[1][2] The 3-methyl substituent exerts significant steric pressure on the adjacent 2-position (carboxylic acid) and the 4-position, altering reactivity profiles compared to unsubstituted picolinic acids.[1][2]

Core Synthetic Challenges
  • Catalyst Poisoning: The free carboxylic acid at C2 and the pyridine nitrogen (N1) form a bidentate chelation site that can sequester transition metals (Pd, Cu), deactivating catalysts during cross-coupling. Strategy: All metal-catalyzed aminations should be performed on ester derivatives (e.g., methyl 3-methylpicolinate).[1][2]

  • Steric Hindrance: The 3-methyl group creates a "ortho-effect," significantly retarding amidation at the C2-carboxyl and cross-coupling at the C4-position.[1][2]

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1][2] While this favors Nucleophilic Aromatic Substitution (

    
    ), the presence of the electron-donating 3-methyl group slightly deactivates the ring compared to unsubstituted pyridines, often necessitating Palladium-catalyzed (Buchwald-Hartwig) approaches over simple 
    
    
    
    .[1][2]

Decision Matrix: Selecting the Right Protocol

Before beginning, identify your specific transformation target using the logic flow below.

AminationLogic Start Target: Amination of 3-Methylpicolinic Acid Derivative Decision1 Where is the Amino Group Needed? Start->Decision1 Branch1 On the Pyridine Ring (C4, C5, C6) Decision1->Branch1 Branch2 At the Carboxyl Group (Amide Formation) Decision1->Branch2 SubDecision Is a Halogen Present? Branch1->SubDecision Proto2 PROTOCOL B: Sterically Hindered Amidation (Uses T3P/SOCl2) Branch2->Proto2 Proto1 PROTOCOL A: Pd-Catalyzed Buchwald-Hartwig (Best for Br/Cl/OTf precursors) SubDecision->Proto1 Yes (Br, Cl, I) Constraint CRITICAL: Protect COOH as Ester first! SubDecision->Constraint Pre-req

Figure 1: Strategic decision tree for selecting the appropriate amination methodology.

Protocol A: Buchwald-Hartwig Amination of Halogenated 3-Methylpicolinates[1][2]

Target: Introduction of primary or secondary amines onto the pyridine ring (positions 4, 5, or 6). Scope: Works for 6-bromo, 6-chloro, and 4-bromo derivatives.[1][2]

Mechanistic Insight

Standard Pd ligands often fail with picolinates due to N-Pd coordination.[1][2] We utilize BrettPhos (for primary amines) and RuPhos (for secondary amines), which are bulky, electron-rich dialkylbiaryl phosphines.[1] These ligands promote reductive elimination and prevent the formation of stable, inactive Pd-pyridine bis-complexes.[1][2]

Materials
  • Substrate: Methyl 6-bromo-3-methylpicolinate (1.0 equiv).[1][2] Note: Do not use the free acid.

  • Amine: 1.2 – 1.5 equiv.[1][2]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–6 mol%).[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).[1] Avoid NaOtBu if ester hydrolysis is a concern.
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.[1]

Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       and the Ligand in a small volume of dioxane. Heat at 80°C for 2 minutes to activate the precatalyst (color change often observed).[1]
      
  • Reaction Setup:

    • Charge a reaction vial with the Ester Substrate (1.0 equiv), Base (2.0 equiv), and the Amine (1.2 equiv).

    • Add the activated Pd/Ligand solution via syringe.

    • Adjust solvent volume to obtain a concentration of 0.15 M – 0.2 M.[1]

  • Execution:

    • Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+2 peak).

  • Workup:

    • Cool to room temperature.[1][2][3][4] Filter through a pad of Celite to remove insoluble salts.[1]

    • Concentrate the filtrate.[3][5]

    • Purify via flash chromatography (typically Hexanes/Ethyl Acetate).[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation by pyridine N.Increase catalyst loading to 5-10 mol%. Switch to Xantphos (chelating ligand).[1]
Ester Hydrolysis Base is too strong or wet.[1][2]Use anhydrous

.[1] Ensure solvent is dry.[1][2]
Debromination (Reduction)

-hydride elimination pathway.[1][2]
Switch solvent to Toluene.[1][2][5] Lower temp to 80°C.

Protocol B: Sterically Hindered Amidation (C2-Functionalization)

Target: Converting the C2-Carboxylic Acid to an Amide (e.g., 3-methylpicolinamide). Challenge: The 3-methyl group sterically blocks the carbonyl carbon, making standard EDC/NHS couplings sluggish or prone to failure.

Method 1: The Acid Chloride Route (Robust)

This is the preferred method for 3-methyl derivatives as the highly reactive acyl chloride overcomes the steric barrier.

  • Activation:

    • Dissolve 3-methylpyridine-2-carboxylic acid (1.0 equiv) in anhydrous DCM (or Toluene).

    • Add Thionyl Chloride (

      
      )  (3.0 equiv) and a catalytic drop of DMF.[1]
      
    • Reflux for 2 hours.[1][2][6] The solution should become clear.

    • Crucial Step: Evaporate to dryness completely (add toluene and re-evaporate) to remove excess

      
      .[1]
      
  • Coupling:

    • Re-dissolve the crude acid chloride in anhydrous DCM.

    • Add DIPEA (3.0 equiv) and the Target Amine (1.1 equiv) at 0°C.[1]

    • Allow to warm to RT and stir for 2 hours.

Method 2: T3P Coupling (Mild & Scalable)

For acid-sensitive substrates, use Propylphosphonic Anhydride (T3P).[1]

  • Setup:

    • Combine Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF.

  • Addition:

    • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction:

    • Stir at RT.[1][2][4][6] If no reaction after 4h, heat to 50°C. T3P is exceptionally good at forcing sterically congested amide bonds.

References & Grounding

  • Buchwald-Hartwig General Scope:

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-catalyzed arylation of amines."[1][2] Journal of the American Chemical Society.[7][8] Provides foundational ligand choices for heteroaryl couplings.[1][2] [1]

  • BrettPhos/RuPhos Specificity:

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science. Explains the steric requirements for ortho-substituted pyridines.

  • Picolinic Acid Chelation:

    • Kukovec, B. M., et al. (2009). "Synthesis and characterization of cobalt complexes with 3-methylpicolinic acid."[1][2] Inorganica Chimica Acta. Details the coordination modes of 3-methylpicolinic acid, validating the need for ester protection.

  • T3P Application:

    • Dunetz, J. R., et al. (2016). "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."[1][2] Organic Process Research & Development. Validates T3P for sterically hindered couplings. [1]

Sources

Application

Topic: Crystallization Methods for Zwitterionic Aminopyridines

An Application Guide by a Senior Application Scientist A Scientist's Foreword: Navigating the Crystallization of Zwitterionic Aminopyridines Zwitterionic aminopyridines represent a class of molecules of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

A Scientist's Foreword: Navigating the Crystallization of Zwitterionic Aminopyridines

Zwitterionic aminopyridines represent a class of molecules of significant interest in pharmaceutical and materials science. Their unique electronic structure, characterized by formal positive and negative charges on different parts of the same molecule, endows them with distinct physicochemical properties. However, these same properties—high polarity, strong dipole moments, and a propensity for extensive hydrogen bonding—make them notoriously challenging to crystallize.[1][2] Researchers often face outcomes like amorphous precipitation, "oiling out," or the formation of poorly-ordered microcrystals.

This guide is born from practical experience and a deep understanding of the underlying physical chemistry. It is designed not as a rigid set of rules, but as a strategic framework to guide your experimental design. We will move beyond simple procedural lists to explore the causality behind each technique, empowering you to make informed decisions and troubleshoot effectively. The goal is to transform the "art" of crystallization into a more predictable and successful scientific endeavor.

The Core Challenge: Taming Intermolecular Forces

The primary obstacle in crystallizing zwitterionic aminopyridines is managing their powerful and highly directional intermolecular interactions. Unlike neutral molecules, zwitterions can form very strong, charge-assisted hydrogen bonds and electrostatic interactions.[1][3] If the transition from a solvated state to a solid state occurs too rapidly, these forces can cause molecules to aggregate in a disordered fashion, leading to an amorphous solid or an immiscible liquid phase (oiling out).[4]

The key to success is to approach the point of supersaturation slowly and with exquisite control, giving the molecules sufficient time to orient themselves into a thermodynamically stable, ordered crystal lattice.

Critical Factors for Success:

  • Purity: Impurities can disrupt crystal lattice formation, acting as nucleation inhibitors or being incorporated into the crystal and causing defects.[4] A minimum purity of 90-95% is strongly recommended before attempting crystallization for single-crystal X-ray diffraction (SCXRD).

  • pH Control: The pH of the crystallization medium is paramount as it dictates the ionization state of the molecule.[4][5] For a zwitterion to exist, the pH must be near its isoelectric point (pI).[6] Deviating from the pI will shift the equilibrium towards a cationic (low pH) or anionic (high pH) state, drastically altering solubility and preventing the crystallization of the desired zwitterionic form.[7]

  • Solvent Selection: Choosing the right solvent system is the most critical experimental variable. An ideal solvent will not be one in which the compound is highly soluble, but rather one in which it is sparingly or moderately soluble.[8] This allows for a wider metastable zone, providing a larger window for controlled crystal growth.

Strategic Workflow for Crystallization Method Selection

Before committing significant material, a logical, stepwise approach to screening conditions is essential. The following workflow provides a decision-making framework to efficiently identify promising crystallization methods.

Caption: Decision workflow for selecting a zwitterionic aminopyridine crystallization method.

Core Crystallization Protocols

The following protocols are presented with an emphasis on the rationale for their application to zwitterionic compounds.

Protocol 1: Slow Evaporation

Principle: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.[9] This gradually increases the solute concentration, leading to spontaneous nucleation and crystal growth.

Causality & Rationale: Slow evaporation is often the most successful method because it is gentle.[10] The slow increase in concentration prevents a rapid "crash out" of the highly polar zwitterion, providing ample time for molecular self-assembly into an ordered lattice. It is particularly effective for compounds that are moderately soluble in a relatively volatile solvent.[11]

Caption: Diagram of the Slow Evaporation crystallization process.

Detailed Protocol:

  • Solvent Selection: Identify a solvent (or solvent pair) in which your compound is moderately soluble. Protic solvents like ethanol, methanol, or water are often good starting points due to their ability to solvate the charged moieties of the zwitterion.

  • Preparation: Dissolve the zwitterionic aminopyridine in a minimal amount of the chosen solvent to create a near-saturated solution. Use a clean, narrow-mouthed vessel like a test tube or a small vial to minimize the evaporation surface area.[10]

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Evaporation Control: Cover the vessel opening. The rate of evaporation is critical and can be controlled by the type of covering.[10]

    • Slow: Cover with parafilm and pierce with 1-3 small holes using a fine needle.

    • Medium: Place a loose-fitting cap or a piece of cotton in the opening.

    • Fast: Cover with aluminum foil with several larger holes.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[11]

  • Observation: Monitor for crystal growth over several days to weeks. Do not disturb the vessel during this period.[11]

Protocol 2: Vapor Diffusion

Principle: A concentrated solution of the compound is allowed to equilibrate via the vapor phase with a larger reservoir containing a solvent in which the compound is insoluble (the anti-solvent).[12] The anti-solvent vapor slowly diffuses into the sample solution, reducing the compound's solubility and inducing crystallization.[9]

Causality & Rationale: This is arguably the most controlled and gentle method, making it ideal for difficult-to-crystallize molecules like zwitterions.[8][13] The extremely slow change in solvent composition provides the best possible conditions for ordered lattice formation. It is the method of choice when only small amounts of material are available.[8]

Vapor_Diffusion Vapor Diffusion (Hanging Drop Method) cluster_arrows Vapor Diffusion (Hanging Drop Method) Container Sealed Container Reservoir (Anti-Solvent) Drop { Sample + Solvent | } A1 A2 A1->A2 Anti-Solvent Vapor Diffusion

Caption: Principle of the Vapor Diffusion (Hanging Drop) method.

Detailed Protocol (Hanging Drop Method):

  • Solution Preparation:

    • Reservoir: Fill the well of a crystallization plate (e.g., VDX plate) with 500-1000 µL of the anti-solvent.

    • Sample Drop: Dissolve the zwitterionic aminopyridine in a suitable "good" solvent to a high concentration. On a siliconized glass coverslip, mix 1-2 µL of your compound solution with 1-2 µL of the reservoir solution. The initial drop should be clear and undersaturated.

  • Assembly: Invert the coverslip and place it over the reservoir well, using grease to create an airtight seal. The sample drop will be hanging upside down, suspended over the reservoir.[12]

  • Equilibration: Water vapor (or "good" solvent vapor) will slowly leave the drop and move to the reservoir, which has a lower vapor pressure for that component. Concurrently, anti-solvent vapor will diffuse from the reservoir into the drop.[12]

  • Incubation & Observation: Store the plate in a stable, vibration-free environment. Crystals typically form within a few days to several weeks.

Common Solvent / Anti-Solvent Pairs Rationale
Water / Ethanol or IsopropanolGood for water-soluble zwitterions. The alcohol acts as a less polar anti-solvent.
Methanol / Diethyl Ether or THFMethanol is a good polar solvent; the ether slowly diffuses in to decrease polarity.
Acetonitrile / TolueneA polar aprotic / non-polar aromatic combination.
Dimethylformamide (DMF) / WaterFor compounds soluble in highly polar aprotic solvents, water can act as an anti-solvent.

Table 1: Suggested solvent systems for vapor diffusion of zwitterionic aminopyridines.

Protocol 3: Anti-Solvent Addition / Liquid-Liquid Diffusion

Principle: This method involves the direct addition of a miscible "anti-solvent" (in which the compound is insoluble) to a solution of the compound in a "good" solvent, causing the solubility to decrease and induce crystallization.[14] This can be done by slow, direct addition or by careful layering.

Causality & Rationale: While less gentle than vapor diffusion, this method is faster and can be effective when a suitable solvent/anti-solvent pair is identified. For zwitterions, the key is to perform the addition or layering extremely slowly to prevent amorphous precipitation. The interface between the two liquid layers in a diffusion setup provides an ideal, undisturbed zone for nucleation.[9]

Caption: The process of Anti-Solvent Addition for crystallization.

Detailed Protocol (Layering Method):

  • Preparation: In a narrow tube (e.g., an NMR tube), dissolve the compound in a minimal amount of a dense "good" solvent.

  • Layering: Carefully and slowly add a less dense "anti-solvent" on top of the solution, taking care not to mix the two layers.[15] Use a syringe or pipette to gently run the anti-solvent down the side of the tube. A distinct interface should be visible.

  • Diffusion: Seal the tube and leave it undisturbed. Over time, the solvents will slowly diffuse into one another.

  • Growth: Crystals will ideally form at the interface between the two solvents.

Troubleshooting Common Crystallization Failures

Problem Observed Probable Cause(s) Suggested Solutions
No Crystals Form 1. Solution is not sufficiently supersaturated.[4]2. Nucleation is inhibited.[4]3. Compound is too soluble in the chosen solvent system.1. Allow more solvent to evaporate; add more anti-solvent; or concentrate the solution.[4]2. Scratch the inside of the vessel with a glass rod to create nucleation sites; add a seed crystal if available.[4]3. Re-evaluate solvent choice. Select a solvent in which the compound is less soluble.
"Oiling Out" or Amorphous Precipitate 1. Supersaturation was achieved too rapidly.[4]2. Inappropriate solvent system for the compound's polarity.1. Slow down the process: reduce the rate of evaporation (fewer holes), cool more slowly, or add anti-solvent at a much slower rate.[4]2. Experiment with a different solvent or a mixture of solvents. Ensure pH is at the isoelectric point.
Many Small or Needle-Like Crystals 1. Nucleation rate is too high compared to the growth rate.2. High degree of supersaturation.1. Slow down the crystallization process significantly.2. Reduce the initial concentration of the solute.[4] Use a solvent in which the compound is less soluble to begin with.
Polymorphism The compound can exist in multiple crystalline forms.[3][16]This is not a failure, but a finding. The form obtained can be dependent on the solvent and crystallization conditions.[17] Systematically vary solvents and crystallization rates to isolate different polymorphs. Characterize each form by PXRD.

Table 2: A guide to troubleshooting common issues in the crystallization of zwitterionic aminopyridines.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. [Link]

  • Jasinski, J. P., et al. (2014). Unusual Chemical Ratio, Z″ Values, and Polymorphism in Three New N-Methyl Aminopyridine–4-Nitrophenol Adducts. Crystal Growth & Design. [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization. (n.d.). Pharma Focus Asia. [Link]

  • Bar, A. K., et al. (2015). pH induced crystallization of aminopyridinium templated Strandberg-type cluster: Synthesis-structure-property correlation. ResearchGate. [Link]

  • Cooling/Freezing Crystallization. (n.d.). Myande Group. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • Nath, N. K., Kumar S, S., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. ResearchGate. [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core. [Link]

  • Bethune, S. J., et al. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. [Link]

  • Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Crystallisation in pharmaceutical processes. (2022, December). BIA. [Link]

  • Crystallization Guide. (n.d.). IMSERC, Northwestern University. [Link]

  • Cruz-Navarro, A., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015).
  • Kumar, S., & Nangia, A. (2012). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. ResearchGate. [Link]

  • Kumar, S., & Nangia, A. (2012). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. [Link]

  • Goud, N. R., et al. (2024). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design. [Link]

  • Lemmerer, A., et al. (2022). Polymorphism and photoluminescence seen in (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene): a further example of the salt-cocrystal continuum observed by virtue of isolating multiple crystal forms. Academia.edu. [Link]

  • Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. (2018, April 29). ResearchGate. [Link]

  • How to desalt zwitterions? (2020, February 20). ResearchGate. [Link]

  • Cruz-Navarro, A., et al. (2025). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed. [Link]

  • Chen, S., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PubMed Central. [Link]

  • Ramachandran, E., et al. (2015). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. ScienceDirect. [Link]

  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.). ResearchGate. [Link]

  • Catalano, L., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PubMed Central. [Link]

  • Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. (n.d.). UCL Discovery. [Link]

  • MacLean, E. J., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • de Kroon, A. I. P. M., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PubMed Central. [Link]

  • Zhang, Z., et al. (2022). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. [Link]

  • Hickey, M. B., et al. (2007). Polymorphism in Carbamazepine Cocrystals. Crystal Growth & Design. [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. (2025, February 7). MDPI. [Link]

  • Kumar, A., et al. (2023). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 4-Amino-3-methylpyridine-2-carboxylic Acid

The following Application Note and Protocol details the scale-up synthesis of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid). Abstract & Strategic Overview The synthesis of high...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the scale-up synthesis of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid).

Abstract & Strategic Overview

The synthesis of highly substituted pyridine scaffolds, particularly 4-amino-3-methylpyridine-2-carboxylic acid , presents a classic regioselectivity challenge in process chemistry. The "3-methyl" substituent sterically and electronically complicates functionalization at the adjacent 2- and 4-positions.

Direct functionalization of commercially available 4-aminopicolinic acid is non-viable due to the difficulty of introducing a methyl group at the 3-position selectively. Conversely, starting from 3-methylpicolinic acid requires harsh nitration conditions that often lack regiocontrol.

This protocol details a Linear Constructive Strategy starting from the inexpensive commodity chemical 2-chloro-3-methylpyridine . This route is selected for scale-up for three reasons:

  • Regiocontrol: The chlorine atom "locks" the 2-position, forcing subsequent nitration to the 4-position via N-oxide activation.

  • Safety: It avoids the use of highly unstable diazonium intermediates often found in alternative amino-pyridine syntheses.

  • Scalability: The workflow utilizes standard unit operations (oxidation, nitration, reduction, cyanation) compatible with batch reactors from 100g to kg scale.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into five distinct stages. The critical logic relies on the N-oxide activation strategy to direct the nitro group to the 4-position, followed by a deoxygenation and palladium-catalyzed cyanation to install the carboxylic acid precursor.

Synthetic Pathway Diagram[1][2][3]

SynthesisRoute SM 2-Chloro-3-methylpyridine (Starting Material) Int1 2-Chloro-3-methylpyridine-N-oxide (N-Oxidation) SM->Int1 Urea-H2O2, TFAA or mCPBA Int2 2-Chloro-3-methyl-4-nitropyridine-N-oxide (Regioselective Nitration) Int1->Int2 HNO3, H2SO4 (Directs to C4) Int3 2-Chloro-3-methyl-4-nitropyridine (Deoxygenation) Int2->Int3 PCl3 or Fe/AcOH Int4 2-Cyano-3-methyl-4-nitropyridine (Pd-Catalyzed Cyanation) Int3->Int4 Zn(CN)2, Pd(PPh3)4 DMF, 100°C Int5 3-Methyl-4-nitropicolinic acid (Hydrolysis) Int4->Int5 HCl (conc), Reflux Target 4-Amino-3-methylpyridine-2-carboxylic acid (Target) Int5->Target H2, Pd/C MeOH

Figure 1: Step-wise synthetic route designed for regiochemical fidelity.

Detailed Experimental Protocols

Step 1: N-Oxidation of 2-Chloro-3-methylpyridine

Objective: Activate the pyridine ring for electrophilic aromatic substitution. Rationale: The nitrogen lone pair is oxidized to the N-oxide, which increases electron density at the 4-position (para) via resonance donation, facilitating nitration.

  • Reagents: 2-Chloro-3-methylpyridine (1.0 equiv), Urea-Hydrogen Peroxide adduct (UHP) (2.5 equiv), Trifluoroacetic anhydride (TFAA) (2.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-chloro-3-methylpyridine (100 g, 0.78 mol) in DCM (1.0 L) in a reactor equipped with a mechanical stirrer and temperature probe.

    • Add UHP (184 g, 1.96 mol) in one portion.

    • Cool the mixture to 0°C.

    • Add TFAA (411 g, 1.96 mol) dropwise over 2 hours, maintaining internal temperature < 5°C. Caution: Exothermic.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Carefully add water (500 mL) and adjust pH to >10 using 4M NaOH.

    • Extraction: Separate layers; extract aqueous phase with DCM (2 x 500 mL).

    • Purification: Dry organics over Na2SO4, concentrate to yield 2-chloro-3-methylpyridine-N-oxide as an off-white solid.

    • Yield Target: >90%[1][2][3][4]

Step 2: Regioselective Nitration

Objective: Install the nitrogen source at the 4-position. Rationale: The N-oxide directs nitration to the 4-position. The 3-methyl group sterically hinders the 2-position (already blocked by Cl) and 3-position, ensuring high regioselectivity for C4.

  • Reagents: 2-Chloro-3-methylpyridine-N-oxide (from Step 1), Fuming Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4).

  • Protocol:

    • Charge H2SO4 (400 mL) into a reactor and heat to 50°C.

    • Add 2-chloro-3-methylpyridine-N-oxide (100 g) portion-wise.

    • Add Fuming HNO3 (150 mL) dropwise over 1 hour.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC.

    • Quench: Cool to RT and pour onto crushed ice (2 kg).

    • Isolation: Neutralize with solid Na2CO3 to pH 7–8. The product, 2-chloro-3-methyl-4-nitropyridine-N-oxide , will precipitate as a yellow solid.

    • Filter, wash with water, and dry.

    • Safety Note: Nitration of heterocycles can be energetic. Perform DSC (Differential Scanning Calorimetry) before scaling >100g.

Step 3: Deoxygenation

Objective: Restore the pyridine aromaticity and remove the N-oxide to prevent interference with Pd-catalysis. Rationale: While some cyanations work on N-oxides, removing the oxygen simplifies the purification and prevents catalyst poisoning in the next step.

  • Reagents: Phosphorus Trichloride (PCl3), Chloroform (CHCl3).

  • Protocol:

    • Suspend Step 2 product (100 g) in CHCl3 (800 mL).

    • Add PCl3 (1.2 equiv) dropwise at RT.

    • Reflux for 3 hours.

    • Quench: Cool to 0°C and slowly add ice water. Caution: Hydrolysis of PCl3 is violent.

    • Neutralize with NaOH solution.

    • Extract with CHCl3, dry, and concentrate to yield 2-chloro-3-methyl-4-nitropyridine .

Step 4: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Analog)

Objective: Convert the 2-chloro group to a nitrile (carboxylic acid precursor). Rationale: Standard nucleophilic displacement (SNAr) is difficult due to the electron-rich nature of the 3-methyl group deactivating the 2-position, despite the 4-nitro activation. Pd-catalysis is robust for this transformation.

  • Reagents: Zinc Cyanide (Zn(CN)2) (0.6 equiv), Pd(PPh3)4 (5 mol%), DMF.

  • Protocol:

    • In a nitrogen-purged reactor, dissolve 2-chloro-3-methyl-4-nitropyridine (50 g) in anhydrous DMF (500 mL).

    • Add Zn(CN)2 (20.3 g).

    • Add Pd(PPh3)4 (1.6 g).

    • Heat to 100°C for 5 hours.

    • Work-up: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zn/Cu salts) and brine.

    • Concentrate and purify via silica plug or crystallization (EtOH) to yield 2-cyano-3-methyl-4-nitropyridine .

Step 5: Hydrolysis and Reduction

Objective: Convert nitrile to acid and nitro to amine. Rationale: Acid hydrolysis converts the nitrile to the carboxylic acid. Subsequent hydrogenation reduces the nitro group to the amine.

  • Protocol:

    • Hydrolysis: Reflux the nitrile (40 g) in 6M HCl (400 mL) for 6 hours. The nitrile converts to the carboxylic acid. The nitro group remains intact.

    • Concentrate to dryness to obtain 3-methyl-4-nitropicolinic acid .

    • Reduction: Dissolve the crude acid in Methanol (500 mL).

    • Add 10% Pd/C (2 g, 5 wt% loading).

    • Hydrogenate at 30 psi H2 pressure at RT for 4 hours.

    • Filtration: Filter through Celite to remove catalyst.

    • Final Isolation: Concentrate the filtrate. The product may crystallize as the hydrochloride salt. Adjust pH to isoelectric point (~pH 4-5) to precipitate the zwitterionic free acid 4-amino-3-methylpyridine-2-carboxylic acid .

Key Process Data & Specifications

ParameterSpecification / Result
Overall Yield ~35-45% (over 5 steps)
Purity (HPLC) >98.5% (Area %)
Appearance Off-white to beige powder
Critical Impurity 6-cyano isomer (controlled by Step 2 regioselectivity)
Safety Hazard Step 2 (Exotherm), Step 4 (Cyanide handling)

References

  • N-Oxidation & Nitration Protocols

    • Source: "Nitration of Pyridine N-Oxides."[5][4][6][7] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Standard methodologies for activating pyridine rings towards nucleophilic
  • Deoxygenation of N-Oxides: Source: "Selective Deoxygenation of Pyridine N-Oxides." Synthetic Communications. Context: Use of PCl3 or Fe/Acetic Acid for N-oxide reduction.
  • Palladium-Catalyzed Cyanation: Source: "Palladium-Catalyzed Cyanation of Aryl Chlorides." Chemical Reviews. Context: Conditions utilizing Zn(CN)2 for converting heteroaryl chlorides to nitriles.
  • Target Compound Data

    • Compound: 4-Amino-3-methylpyridine-2-carboxylic acid (CAS 1782591-26-7).
    • Source: PubChem Compound Summary.

Disclaimer: This protocol involves hazardous reagents (Fuming Nitric Acid, Cyanides, Hydrogen gas). All procedures must be performed in a fume hood with appropriate PPE. Scale-up activities require a formal Process Safety Assessment (PSA).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-3-methylpyridine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-amino-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-3-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By explaining the causality behind experimental choices and providing validated troubleshooting steps, this center aims to help you improve your reaction yields and final product purity.

I. Synthesis Overview & Common Challenges

The synthesis of substituted aminopyridines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmaceuticals.[1] However, the inherent electronic properties of the pyridine ring can make regioselective functionalization challenging.[2][3] A common and effective route to 4-amino-3-methylpyridine-2-carboxylic acid often starts from a substituted cyanopyridine, such as 2-cyano-3-methylpyridine, and proceeds through a hydrolysis step.

This guide will focus on troubleshooting the key steps in a typical synthetic sequence, primarily the hydrolysis of a nitrile precursor.

General Synthetic Workflow

A representative synthetic approach involves the hydrolysis of a cyanopyridine precursor. This process can be sensitive to reaction conditions, and achieving high yields requires careful control over several parameters.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis cluster_end Final Product Start 2-Cyano-3-methylpyridine Hydrolysis Hydrolysis (e.g., H2SO4, NaOH) Start->Hydrolysis Step 1 Neutralization pH Adjustment (Neutralization) Hydrolysis->Neutralization Step 2 Precipitation Precipitation/ Crystallization Neutralization->Precipitation Isolation Filtration & Drying Precipitation->Isolation Purification Recrystallization Isolation->Purification Step 3 Analysis Characterization (NMR, LCMS, MP) Purification->Analysis End 4-amino-3-methylpyridine- 2-carboxylic acid Analysis->End

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The questions are formatted to reflect common problems, followed by detailed, evidence-based solutions.

Category 1: Reaction Initiation & Progression
Q1: My hydrolysis reaction is not starting or is proceeding very slowly. What are the likely causes?

A1: A stalled or sluggish hydrolysis of a cyanopyridine can typically be traced back to a few key factors: insufficient acid/base concentration, low reaction temperature, or poor quality of the starting nitrile.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile to amide, then amide to carboxylic acid) that requires vigorous conditions.[4] Concentrated acids or bases act as both reagent and catalyst. Insufficiently harsh conditions will fail to drive the reaction to completion. For instance, a patent for a similar synthesis specifies using 90% sulfuric acid and heating to 120°C to ensure the reaction proceeds efficiently.[5]

  • Troubleshooting Protocol:

    • Verify Reagent Concentration: Ensure your sulfuric acid is at least 90% concentrated, or your sodium hydroxide solution is sufficiently concentrated (e.g., >20% w/v).

    • Increase Temperature: Gradually increase the reaction temperature. For sulfuric acid hydrolysis, a temperature of 110-130°C is often required.[5] For base-catalyzed hydrolysis, refluxing conditions may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Check Starting Material Purity: Impurities in the starting 2-cyano-3-methylpyridine can inhibit the reaction.[6] Verify the purity by NMR or GC-MS. If necessary, purify the starting material by distillation or recrystallization.

    • Consider Microwave Assistance: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many heterocyclic syntheses by enabling rapid and uniform heating.[7]

Q2: The reaction mixture has turned dark brown or black, and I'm seeing a lot of side products. What's happening?

A2: Dark coloration, often referred to as charring, is a strong indicator of decomposition or side reactions, which are common when working with pyridines under harsh acidic conditions at high temperatures.[8]

  • Causality: Pyridine derivatives can be sensitive to strong acids and high heat. The methyl group on the pyridine ring can be susceptible to oxidation or other side reactions. Furthermore, at very high temperatures, decarboxylation of the newly formed carboxylic acid can occur, especially for 2-picolinic acids.[9]

  • Troubleshooting Protocol:

    • Temperature Control: This is the most critical parameter. Do not exceed the recommended temperature range. Use a well-calibrated heating mantle with a thermocouple to maintain precise temperature control. A patent describing a similar process highlights the issue of carbonization when using 85% sulfuric acid at 90°C.[8]

    • Slower Reagent Addition: If the reaction is highly exothermic, consider adding the starting material portion-wise to the hot acid to better control the initial exotherm.[6]

    • Alternative Hydrolysis Methods: Consider a two-step hydrolysis. First, use milder conditions (e.g., moderate acid concentration) to convert the nitrile to the intermediate amide. Isolate the amide and then hydrolyze it to the carboxylic acid under potentially different (e.g., basic) conditions. This can prevent prolonged exposure of the sensitive product to harsh conditions.

Category 2: Product Isolation & Purity
Q3: I have a low yield after the workup. Where could my product have gone?

A3: Low isolated yield is a frequent problem and can be attributed to incomplete precipitation during pH adjustment, product loss during filtration, or the formation of water-soluble byproducts.

  • Causality: 4-amino-3-methylpyridine-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) functionalities. Its solubility in water is highly dependent on pH. The product is least soluble at its isoelectric point (pI), where the net charge is zero. If the pH is too high or too low during workup, the compound will exist as a more soluble salt (carboxylate or pyridinium/ammonium salt, respectively).

  • Troubleshooting Protocol:

    • Precise pH Control for Precipitation: The most critical step for maximizing yield is adjusting the pH to the isoelectric point. For aminopyridine carboxylic acids, this is typically in the pH range of 3-4.[10]

      • Procedure: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a concentrated base (e.g., NaOH, Na2CO3) or acid (e.g., HCl) with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.

      • Optimization: Perform a small-scale test. Take aliquots of your reaction mixture and adjust them to a range of pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5) to find the point of maximum precipitation.

    • Sufficient Cooling & Equilibration: Ensure the neutralized mixture is thoroughly chilled (0-5°C) and allowed to stand for an adequate time (at least 1-2 hours, or even overnight) to maximize crystal growth and precipitation.

    • Filtrate Analysis: After filtering your product, take a sample of the filtrate. You can check for remaining product by TLC or by further adjusting the pH to see if more precipitate forms. If significant product remains, you may need to concentrate the filtrate and attempt a second crop of crystals.

Troubleshooting_Yield Symptom Low Isolated Yield Cause1 Incomplete Precipitation (Incorrect pH) Symptom->Cause1 Cause2 Product Soluble in Filtrate Symptom->Cause2 Cause3 Decomposition During Reaction Symptom->Cause3 Action1 Optimize pH to Isoelectric Point (Typically pH 3-4) Cause1->Action1 Action2 Thoroughly Chill & Allow Time for Crystallization Cause1->Action2 Action3 Analyze Filtrate (TLC) & Attempt Second Crop Cause2->Action3 Action4 Re-evaluate Reaction Temp & Time Cause3->Action4

Caption: Decision tree for troubleshooting low product yield.
Q4: My final product is off-color (e.g., beige, pink, or light brown) instead of white. How can I improve its purity and color?

A4: An off-color product indicates the presence of impurities, which could be residual starting materials, side products from decomposition, or trapped inorganic salts.

  • Causality: The high temperatures and strong acids used in the hydrolysis can create colored impurities. Even trace amounts can discolor the final product. The basicity of the pyridine nitrogen can also lead to issues during purification on silica gel, such as tailing.[6]

  • Troubleshooting Protocol:

    • Recrystallization: This is the most effective method for purifying the final solid product. A good recrystallization solvent system will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

      • Solvent Screening: Test various solvent systems. A common and effective system for similar compounds is a mixture of water and ethanol (e.g., 1:6 v/v H2O/EtOH).[11] Other options include methanol, isopropanol, or mixtures with water.

    • Activated Carbon (Charcoal) Treatment: If the discoloration is due to highly colored, non-polar impurities, a charcoal treatment during recrystallization can be very effective.

      • Procedure: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clear filtrate to cool slowly to crystallize the purified product.

    • Washing: Ensure the filtered solid is thoroughly washed with a cold solvent (the one it is least soluble in) to remove any residual mother liquor containing impurities.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to improve yield and purity.

ParameterRecommended RangeRationale & Key Considerations
Hydrolysis Temperature 110 - 130 °C (Acidic)Balances reaction rate against thermal decomposition.[5] Precise control is crucial to prevent charring.[8]
Precipitation pH 3.0 - 4.0Targets the isoelectric point of the amphoteric product, minimizing its solubility in the aqueous workup solution.[10]
Recrystallization Solvent H₂O/Ethanol (e.g., 1:6 v/v)Provides good solubility differential between hot and cold conditions for effective purification.[11]
Activated Carbon 1-2% w/w (relative to crude)Effectively removes colored, non-polar impurities during recrystallization. Use sparingly to avoid product adsorption.

III. References

  • Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. [Link]

  • University of Missouri - St. Louis. (2012). Synthesis of some aminopicolinic acids. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. [Link]

  • ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. [Link]

  • ChemBK. (2024). 4-Aminopicolinic acid. [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • PMC. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. [Link]

  • PMC. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and.... [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. [Link]

  • Scholar Commons. (n.d.). Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. [Link]

  • MDPI. (2024). From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. Life. [Link]

  • PMC. (n.d.). Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-Methylpyridine-2-Carboxylic Acid

Welcome to the Advanced Applications Support Hub. Ticket ID: PUR-4A3M-PC Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: PUR-4A3M-PC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely isolating 4-amino-3-methylpyridine-2-carboxylic acid (also referred to as 4-amino-3-methylpicolinic acid) following a hydrolysis or dechlorination reaction.

The core challenge with this molecule is its zwitterionic nature . It possesses both a basic pyridine nitrogen/amine group and an acidic carboxylic acid group.[1] Its solubility is highly pH-dependent. Most purification failures stem from treating it like a standard organic acid rather than an amphoteric species.

This guide replaces generic "work-up" instructions with a precision protocol based on Isoelectric Point (pI) Precipitation and Ion Exchange Chromatography .

Module 1: The "Amphoteric Switch" (Critical Theory)

Before attempting purification, you must understand the solubility profile of your target.

  • pH < 2 (Cationic Form): The pyridine nitrogen is protonated (

    
    ). The molecule is highly soluble in water as a hydrochloride (or sulfate) salt.
    
  • pH > 8 (Anionic Form): The carboxylic acid is deprotonated (

    
    ). The molecule is highly soluble in water as a sodium/lithium salt.
    
  • pH ≈ 3.0 – 4.0 (Zwitterionic Form): The net charge is zero. The lattice energy is maximized, and water solubility is at its minimum . This is your target window for precipitation.

Solubility Profile Table
Solvent SystemConditionSolubility StatusPrimary Species
Water pH 1.0 (Acidic)High Cation (

)
Water pH 10.0 (Basic)High Anion (

)
Water pH 3.5 (Isoelectric)Low (Precipitates)Zwitterion (

)
Methanol/Ethanol HotModerate to HighNeutral/Zwitterion
Ethyl Acetate NeutralLowZwitterion

Module 2: Primary Purification Protocol (pI Precipitation)

Use Case: Isolating the product from an aqueous alkaline hydrolysis mixture (e.g., after hydrolyzing a nitrile or ester with NaOH/LiOH).

Step-by-Step Methodology
  • Concentration: Ensure your starting aqueous solution is concentrated. If the product concentration is <5 wt%, evaporation is required before acidification.

    • Why: The zwitterion has non-zero solubility. Too much water volume will retain your product, killing your yield.

  • Filtration (Clarification): Filter the alkaline solution (pH > 10) through Celite or a 0.45 µm membrane to remove insoluble mechanical impurities or catalyst residues (e.g., Pd/C).

  • The "pH Swing" (Acidification):

    • Cool the solution to 10–15°C .

    • Slowly add 6M HCl (or H₂SO₄) dropwise with vigorous stirring.

    • CRITICAL STOP: Monitor pH continuously. As you approach pH 5, slow down.

    • Target pH: Adjust exactly to pH 3.0 – 3.5 .

    • Observation: A thick beige/white precipitate should form.

  • Aging: Stir the slurry at 10°C for 1–2 hours.

    • Why: This "Ostwald ripening" allows small crystals to dissolve and redeposit onto larger crystals, improving purity and filterability.

  • Isolation: Filter via vacuum filtration.[2]

    • Wash: Displace the mother liquor with a minimum volume of ice-cold water (pH adjusted to 3.5). Do not use neutral water , as it may redissolve the product.

Visualization: The pH Swing Workflow

pH_Swing Start Crude Alkaline Solution (pH > 10, Soluble Anion) Acid Add 6M HCl Slow Addition Start->Acid Check Check pH Acid->Check TooHigh pH > 4.5 (Still Soluble) Check->TooHigh Current pH TooLow pH < 2.0 (Re-dissolves as Cation) Check->TooLow Overshoot Target Target pH 3.0 - 3.5 (Zwitterion Precipitates) Check->Target Perfect Range TooHigh->Acid Continue Adding Acid TooLow->Start Add NaOH to reset Filter Filter & Wash (Use pH 3.5 cold water) Target->Filter

Caption: Figure 1. The "pH Swing" logic flow. Note the danger of over-acidification (redissolution).

Module 3: Troubleshooting & Advanced Purification

If the precipitation protocol above yields low purity or poor recovery, consult the scenarios below.

Scenario A: "I acidified to pH 3, but nothing precipitated."

Cause:

  • Dilution: The solution is too dilute. The product is soluble enough to stay in solution.

  • Salting In: High ionic strength (lots of NaCl from neutralization) can sometimes increase solubility of zwitterions.

Solution (The "Salting Out" or Evaporation Fix):

  • Concentrate the solution on a rotary evaporator to 1/3 of its original volume.

  • If still no precipitate, add ethanol (EtOH) to the aqueous mixture. The product is less soluble in EtOH/Water mixtures than in pure water, forcing precipitation.

Scenario B: "The product is contaminated with inorganic salts (NaCl)."

Cause: Simple filtration traps mother liquor (brine) inside the crystal cake.

Solution (Recrystallization):

  • Dissolve the crude solid in a minimum amount of hot water (80–90°C).

  • (Optional) Add activated carbon to remove color; filter hot.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The organic acid crystallizes out; inorganic salts (NaCl) largely remain in the supernatant.

Scenario C: "I have isomeric impurities (e.g., 3-amino-4-methyl isomer)."

Cause: Regioisomers often have very similar pI values, making pH separation difficult.

Solution (Ion Exchange Chromatography): Use a strongly acidic cation exchange resin (e.g., Dowex 50W).

  • Load: Load the mixture at pH 1-2 (everything binds to the resin as cations).

  • Wash: Wash with water to remove non-basic impurities.

  • Elute: Use a gradient of dilute HCl or Ammonia. Isomers often have slightly different pKa values for the pyridine nitrogen, allowing separation on a long column.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I extract this compound with Dichloromethane (DCM) or Ethyl Acetate? A: Generally, no . Zwitterionic amino acids are very polar and poorly soluble in non-polar organic solvents. If you must extract, you must use n-Butanol or adjust the pH to the exact isoelectric point and perform multiple extractions, but yields will be poor.

Q2: My product is brown/black. How do I fix this? A: Aminopyridines are oxidation-sensitive. The color comes from trace oxidation byproducts.

  • Fix: Perform a recrystallization in water with Activated Carbon .

  • Prevention: Keep the pH adjustment steps under an inert atmosphere (Nitrogen/Argon) if possible.

Q3: How do I dry the product without decomposing it? A: Vacuum oven at 40–50°C is safe. Avoid temperatures >80°C for prolonged periods, as decarboxylation (losing


) is a risk for pyridine-2-carboxylic acids, converting your product to 4-amino-3-methylpyridine.

References

  • Synthesis and Hydrolysis Protocols

    • U.S. Patent 6,297,377. "Process for the preparation of 4-aminopicolinic acids." (Describes the hydrolysis of esters/nitriles and subsequent acidification to precipitate the free acid).

  • Isoelectric Point Theory

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Foundational theory on zwitterion solubility and pI calculation).

  • Physical Properties & Handling

    • ChemicalBook. "4-Aminopyridine-2-carboxylic acid synthesis and properties."[3] (Provides melting point and solubility data for the class of compounds).

  • Ion Exchange Methods

    • Dow Chemical / DuPont. "Dowex Ion Exchange Resins - User Guide." (Standard industrial protocols for separating amino acids from salts).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-amino-3-methylpyridine-2-carboxylic acid before handling.

Sources

Troubleshooting

solubility issues with 4-amino-3-methylpyridine-2-carboxylic acid in organic solvents

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-amino-3-methylpyridine-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-amino-3-methylpyridine-2-carboxylic acid. We will explore the physicochemical basis for these issues and provide a logical, step-by-step framework for achieving successful dissolution in organic solvents.

Introduction: Understanding the Solubility Challenge

4-amino-3-methylpyridine-2-carboxylic acid is a valuable heterocyclic building block in pharmaceutical and chemical synthesis.[1] However, its unique structure presents significant solubility challenges that can impede reaction setup, purification, and formulation. The molecule contains both a basic amino group and pyridine nitrogen, as well as an acidic carboxylic acid group. This combination allows it to exist as a zwitterion, a neutral molecule with both positive and negative charges.

The strong intermolecular forces, primarily hydrogen bonding and ionic interactions within the crystal lattice of this zwitterionic form, lead to high melting points and poor solubility in many common, less-polar organic solvents. Overcoming this requires strategies that disrupt these strong interactions.

Troubleshooting Guide: A Systematic Approach to Dissolution

When facing solubility issues with 4-amino-3-methylpyridine-2-carboxylic acid, a systematic approach is crucial. The following workflow provides a decision-making process to identify a suitable solvent system.

Solubility_Workflow Start Solubility Issue Identified (4-amino-3-methylpyridine-2-carboxylic acid) Screen_Polar_Aprotic Step 1: Screen High-Polarity Aprotic Solvents (e.g., DMSO, DMF, NMP, DMAc) Start->Screen_Polar_Aprotic Heat Step 2: Apply Gentle Heating (40-60°C with monitoring) Screen_Polar_Aprotic->Heat Insoluble or Partially Soluble Success_Aprotic Success: Compound Dissolved Screen_Polar_Aprotic->Success_Aprotic Soluble? Acid_Mod Step 3: pH Modification (Acidic) Form Hydrochloride Salt Heat->Acid_Mod Insoluble Base_Mod Step 3: pH Modification (Basic) Form Carboxylate Salt Heat->Base_Mod Insoluble Success_Heat Success: Compound Dissolved Heat->Success_Heat Soluble? Success_Acid Success: Compound Dissolved Acid_Mod->Success_Acid Soluble? Failure Insoluble: Re-evaluate solvent choice or consider derivatization Acid_Mod->Failure Insoluble Success_Base Success: Compound Dissolved Base_Mod->Success_Base Soluble? Base_Mod->Failure Insoluble

Caption: Troubleshooting workflow for dissolving 4-amino-3-methylpyridine-2-carboxylic acid.

Experimental Protocols & Scientific Rationale

Step 1: Screening High-Polarity Aprotic Solvents

Rationale: Highly polar aprotic solvents like DMSO and DMF are often the first choice for dissolving complex, multifunctional molecules.[2] Their high dielectric constants and ability to act as hydrogen bond acceptors can help disrupt the intermolecular forces holding the crystal lattice together. Similar compounds like 2-aminopyridine show the greatest solubility in N-methyl-2-pyrrolidone (NMP) and DMF.[3]

Protocol:

  • To 1-5 mg of 4-amino-3-methylpyridine-2-carboxylic acid in a glass vial, add the test solvent (e.g., DMSO, DMF, NMP) dropwise, up to 0.5 mL.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for undissolved solid against a dark background.

  • If dissolution is incomplete, proceed to Step 2.

Step 2: Application of Gentle Heat

Rationale: For most compounds, solubility increases with temperature.[3] Applying gentle heat provides the necessary energy to overcome the activation energy of dissolution and break the solute-solute interactions in the crystal lattice. Caution is advised to prevent thermal degradation.

Protocol:

  • Using a sample that is partially soluble or insoluble from Step 1, place the vial in a heating block or water bath.

  • Increase the temperature incrementally to 40-60°C.

  • Stir or vortex the sample periodically while heating.

  • Monitor for any signs of decomposition (e.g., color change).

  • If the compound remains insoluble, cool to room temperature and proceed to Step 3.

Step 3: pH-Mediated Dissolution

Rationale: The zwitterionic nature of the compound is a primary cause of its poor solubility in many organic solvents. By converting the molecule into a salt, we can significantly alter its physical properties and disrupt the strong zwitterionic interactions.[4][5]

  • Acidification: Adding a strong acid will protonate the basic pyridine nitrogen and the amino group, forming a hydrochloride salt. This positively charged salt is often more soluble in polar protic solvents like water, methanol, or ethanol.[6]

  • Basification: Adding a base will deprotonate the carboxylic acid, forming a carboxylate salt (e.g., sodium or potassium salt). This negatively charged species is typically highly soluble in aqueous or other highly polar protic media.[2]

Protocol (Acidification):

  • Suspend 4-amino-3-methylpyridine-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or water).

  • Add a solution of 1M HCl in the chosen solvent dropwise while stirring.

  • Continue adding the acid until the solid dissolves. The formation of the hydrochloride salt should result in a clear solution.

  • Note: This method is ideal if the subsequent reaction is compatible with acidic conditions and the presence of a salt.

Protocol (Basification):

  • Suspend the compound in water or a suitable alcohol.

  • Add a solution of 1M NaOH, KOH, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) dropwise.

  • Stir until the solid dissolves.

  • Note: This approach is suitable for reactions that can be performed under basic conditions. The choice of base is critical to avoid side reactions.

Solubility Data Summary

Direct, comprehensive solubility data for 4-amino-3-methylpyridine-2-carboxylic acid is not widely published. The following table provides an estimated solubility profile based on its structure and data from analogous compounds like picolinic acid and nicotinic acid.[7][8] This should be used as a starting guide for solvent screening.

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Remarks
Polar Aprotic DMSO, DMF, NMP, DMAcModerate to High These solvents are strong hydrogen bond acceptors and have high polarity, making them the most likely candidates for direct dissolution.[3]
Polar Protic Water, Methanol, EthanolLow (as neutral form) High (as salt) As a neutral zwitterion, solubility is limited.[7] However, upon forming a salt via pH adjustment (acidic or basic), solubility increases dramatically. Picolinic acid is very soluble in water.[7]
Ethers THF, 2-MeTHF, DioxaneVery Low to Insoluble These solvents lack the polarity and hydrogen bonding capability to effectively solvate the zwitterionic form.
Chlorinated Dichloromethane (DCM)Insoluble Non-polar nature is incompatible with the highly polar solute.
Hydrocarbons Hexanes, TolueneInsoluble Non-polar nature is incompatible with the highly polar solute.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve even in hot DMSO. Why is this happening?

A1: While DMSO is a powerful solvent, extremely strong crystal lattice energy can sometimes prevent dissolution even under forcing conditions.[2] If 4-amino-3-methylpyridine-2-carboxylic acid exists in a highly stable, crystalline zwitterionic form, the energy cost to break apart the lattice may be higher than the energy gained from solvation by DMSO. In this scenario, pH modification (Step 3) is the most logical next step, as converting the zwitterion to a salt fundamentally changes the intermolecular forces that need to be overcome.

Q2: I need to run my reaction under neutral conditions. How can I dissolve the compound without adding a strong acid or base?

A2: This is a common challenge. The best approach is to exhaustively screen high-boiling polar aprotic solvents (NMP, DMAc) with prolonged heating, provided your starting materials are thermally stable. If that fails, a "solvent-swap" technique can be employed:

  • Dissolve the compound as a salt using a minimal amount of volatile acid (e.g., HCl in methanol).

  • Once dissolved, carefully neutralize the solution with a volatile base (e.g., triethylamine) if the resulting salt (triethylammonium chloride) does not interfere with your reaction.

  • Alternatively, after dissolution, you can remove the solvent and the volatile acid/base under vacuum to isolate the neutral compound, which may now be in a more amorphous and soluble state. This should be immediately redissolved in your desired neutral reaction solvent.

Q3: Can I use co-solvents to improve solubility?

A3: Yes, co-solvent systems can be effective. A small percentage of a highly polar solvent like DMF or NMP in a less polar solvent like THF can sometimes improve solubility more than either solvent alone. For reactions in less polar media, this can be a viable strategy. However, the primary determinant of solubility for this compound is its zwitterionic character, so pH modification remains the most powerful tool.

Q4: Will converting the compound to its methyl ester improve solubility in organic solvents?

A4: Yes, derivatization is an excellent strategy if the free carboxylic acid is not required for the reaction. Converting the carboxylic acid to its methyl ester (e.g., using SOCl₂ in methanol) will eliminate the ability to form a zwitterion.[9][10] The resulting 4-amino-3-methylpyridine-2-carboxylic acid methyl ester will be significantly less polar and much more soluble in a wider range of organic solvents like dichloromethane, ethyl acetate, and THF.

References
  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). 4-Methylpyridine-2-carboxylic acid glycine (Compound). Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ACS Publications. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

Sources

Optimization

preventing decarboxylation of aminopyridine carboxylic acids

Technical Support Center: Aminopyridine Carboxylic Acid Stability Doc ID: TS-APCA-004 | Revision: 2.1 | Status: Active Executive Summary Researchers frequently encounter catastrophic yield loss when handling aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminopyridine Carboxylic Acid Stability Doc ID: TS-APCA-004 | Revision: 2.1 | Status: Active

Executive Summary

Researchers frequently encounter catastrophic yield loss when handling aminopyridine carboxylic acids (e.g., 2-aminonicotinic acid, 3-aminopicolinic acid). The root cause is rarely "bad chemistry" but rather a misunderstanding of the decarboxylation kinetics driven by the interplay between the pyridine nitrogen, the amino substituent, and the carboxylate group.

This guide moves beyond generic advice. It treats the molecule not just as a reagent, but as a metastable zwitterion that requires specific thermodynamic and kinetic containment strategies.

Module 1: The Mechanistic Hazard (Why your product is disappearing)

To prevent decarboxylation, you must first understand the enemy. It is not just "heat"; it is the formation of a specific catalytic intermediate.

The Hammick Ylide & Zwitterionic Trap For picolinic acid derivatives (COOH at C2), the proximity of the ring nitrogen allows for a cyclic transition state (Hammick mechanism). The presence of an amino group (electron-donating) at C3 or C6 significantly lowers the activation energy for this process by stabilizing the developing charge.

  • Critical Insight: The reaction rate is often highest at the isoelectric point (pI) , where the zwitterion concentration is maximized.

  • The Danger Zone: Aqueous solutions at pH 3–5 and temperatures >50°C.

Visualizing the Decay Pathway

The following diagram illustrates the kinetic precipice. You must keep your reaction conditions in the "Safe Zones" (Kinetic Control).

DecarboxylationMechanism cluster_prevention Stabilization Strategies Start Aminopyridine Carboxylic Acid Protonation N-Protonation (Acidic pH) Start->Protonation pH < pKa1 Zwitterion Zwitterion Species (Isoelectric Point) Start->Zwitterion pH ≈ pI Transition Cyclic Transition State (Hammick Mechanism) Protonation->Transition Heat (>60°C) Zwitterion->Transition Low Ea Path (FASTEST) Ylide Pyridyl Ylide Intermediate Transition->Ylide - CO2 Product Decarboxylated Aminopyridine + CO2 Ylide->Product Proton Transfer

Figure 1: Mechanistic pathway showing the high-risk Zwitterionic channel (Red Arrow) which must be avoided during synthesis and workup.

Module 2: Synthesis & Reaction Optimization

Q: I am trying to esterify 3-aminopicolinic acid using H2SO4/MeOH at reflux, but I only get the decarboxylated amine. Why?

A: You are operating directly in the "Kill Zone." Refluxing methanol (65°C) provides the thermal energy, while the acidic conditions protonate the ring nitrogen, activating the carboxylate for loss of CO2.

The Protocol Fix: "Cold Activation" You must avoid the thermodynamic threshold of decarboxylation. Switch to kinetic activation methods that operate at or below room temperature.

ParameterTraditional (High Risk)Optimized (Low Risk)Rationale
Temperature Reflux (>60°C)0°C to 25°C Arrhenius suppression of decarboxylation.
Reagents Mineral Acids (HCl, H2SO4)DCC/DMAP or HATU Avoids ring protonation; activates COOH chemically, not thermally.
Solvent Protic (MeOH, H2O)Aprotic (DCM, DMF) Protic solvents stabilize the ionic transition state of decarboxylation.
Base Pyridine / Et3NDIPEA (Hunig's Base) Steric bulk prevents nucleophilic attack while neutralizing protons.

Recommended Workflow: Steglich Esterification Variant

  • Dissolve: Suspend aminopyridine acid in anhydrous DCM (0.1 M).

  • Buffer: Add 1.2 eq. DIPEA (keeps species deprotonated/neutral).

  • Catalyst: Add 10 mol% DMAP.

  • Activate: Cool to 0°C . Add 1.1 eq.[1] DCC (or EDC for easier workup) dropwise.

  • React: Add alcohol (R-OH). Stir at 0°C for 1h, then RT for 3h.

    • Result: Ester formation occurs faster than the thermal decarboxylation rate.

Module 3: Workup & Isolation (The "Rescue" Phase)

Q: My reaction worked, but I lost the product during rotary evaporation. It just vanished.

A: It likely sublimed or decarboxylated in the bath. Aminopyridine carboxylic acids often sublime surprisingly easily, or the concentration of the zwitterion in the hot, concentrating solution triggered rapid decarboxylation.

Troubleshooting Guide: The Isolation Matrix Follow this decision tree to select the safe isolation method based on your compound's properties.

WorkupMatrix Start Crude Reaction Mixture SolventCheck Is the solvent water-miscible? (DMF, MeOH) Start->SolventCheck OrganicPath Solvent: DCM/EtOAc SolventCheck->OrganicPath No AqueousPath Solvent: DMF/Water SolventCheck->AqueousPath Yes Wash Wash with buffered brine (pH 7-8) Do NOT use strong Acid/Base OrganicPath->Wash Dry Dry over Na2SO4 (Avoid MgSO4 - Lewis Acid risk) Wash->Dry Evap Cold Rotovap (Bath < 30°C, High Vac) Dry->Evap Lyophilize Lyophilization (Freeze Dry) Safest for thermal instability AqueousPath->Lyophilize Preferred Extract Continuous Extraction (Ether/CHCl3) for 24h AqueousPath->Extract Alternative

Figure 2: Decision matrix for isolation. Note that lyophilization is the gold standard for thermally labile zwitterions.

Key Isolation Rules:

  • The 30°C Rule: Never set the rotovap bath above 30°C. Use a high-quality vacuum pump to compensate for the lower temperature.

  • Avoid Acidic Workups: Do not wash with 1M HCl to remove impurities. This protonates the pyridine ring, creating the species most prone to decarboxylation. Use saturated NH4Cl or phosphate buffer (pH 6-7) instead.

  • Salt Formation: If the free acid is too unstable, convert it immediately to the Sodium or Potassium salt (treat with 1 eq. NaOH/KOH in cold methanol). The carboxylate salt is significantly more resistant to decarboxylation than the zwitterion or free acid.

Module 4: Storage & Handling

Q: Can I store these compounds on the shelf?

A: Generally, no. Even at room temperature, solid-state decarboxylation can occur over months, especially if traces of acid or metal ions are present (which catalyze the process).

Storage Protocol:

  • Form: Store as the HCl salt (if stable) or Sodium salt . The zwitterionic neutral form is the least stable.

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Argon flush. CO2 release is an equilibrium process; removing CO2 drives it, but sealing it prevents moisture ingress which facilitates proton transfer.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.

    • Key Finding: Establishes the zwitterionic and Hammick ylide mechanisms for picolinic acid deriv
  • BenchChem Technical Support. "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid." BenchChem Troubleshooting Guides.

    • Key Finding: Practical advice on low-temperature handling and base selection.[1]

  • Cernak, T., et al. "Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction."[2] ChemRxiv, 2023.

    • Key Finding: Use of pyridinium salts (Katritzky)
  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angewandte Chemie International Edition, 1978.[3]

    • Key Finding: The definitive low-temperature esterific
  • Eastern Kentucky University. "Thermal Degradation Comparison of Amino Acid Salts." Encompass, 2018.

    • Key Finding: Comparative stability of amino acid salts vs. free acids.

Sources

Troubleshooting

removing metal catalysts from aminopyridine products

Advanced Purification Support: Metal Catalyst Removal from Aminopyridine APIs Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification Support: Metal Catalyst Removal from Aminopyridine APIs

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges associated with purifying nitrogen-rich heterocycles. Aminopyridines are notorious for retaining transition metal catalysts (such as Pd, Ru, and Cu) post-reaction, often causing batches to fail stringent pharmaceutical elemental impurity specifications[1]. This guide provides a causally-driven, self-validating framework to troubleshoot and engineer effective metal scavenging workflows.

The Core Challenge: Thermodynamic Chelation Aminopyridines possess both a pyridine nitrogen and an exocyclic amine. During cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), these nitrogen atoms act as bidentate ligands, forming highly stable 5- or 6-membered metallacycles with transition metals[1],. Standard adsorbents like activated carbon rely on weak physisorption, which lacks the thermodynamic driving force to break these covalent chelate bonds[2]. To successfully purge the metal, you must engineer a thermodynamic ligand exchange by introducing a functionalized scavenger (e.g., thiol or trimercaptotriazine) that exhibits a significantly higher binding constant (


) for the metal than the API itself[3],[4].

G A Pd-Aminopyridine Complex (Stable Chelate) B Addition of Soft Ligand (e.g., -SH, TMT) A->B C Thermal Activation (Overcome Kinetic Barrier) B->C D Ligand Exchange Kd(Scavenger) >> Kd(API) C->D E Free Aminopyridine API (Product) D->E F Pd-Scavenger Complex (Waste) D->F

Logical mechanism of thermodynamic ligand exchange for metal removal.

Troubleshooting Guide & FAQs

Q1: Why does my aminopyridine product retain >1000 ppm Pd despite multiple activated carbon treatments? Causality & Solution: Activated carbon is ineffective against strongly chelated homogeneous palladium complexes[2],[5]. The thermodynamic stability of the Pd-aminopyridine complex prevents simple adsorption. Action: Switch to a chemisorption strategy. Employ a high-affinity scavenger such as or[6],[4]. These scavengers utilize soft sulfur-based ligands that outcompete the nitrogen-based API for the soft palladium center, driving residual Pd below 50 ppm[2].

Q2: I am seeing a massive loss of my aminopyridine product during the scavenging step. How do I prevent this? Causality & Solution: Yield loss is rarely due to the destruction of the API; it is usually caused by non-specific binding to the scavenger backbone[1]. Aminopyridines are basic. If you use an overly acidic scavenger or perform the scavenging on the HCl salt of your API, the product will protonate and bind to the silica via ion exchange[2]. Action: Perform the scavenging on the neutral compound post-workup[2]. Utilize end-capped silica scavengers or neutral macroporous polymers (e.g., QuadraPure TU) to eliminate non-specific silanol interactions[7],[8].

Q3: My batch screening showed 99% Pd removal, but my pilot scale-up failed to reach the <10 ppm specification. Why? Causality & Solution: Batch-to-pilot inconsistencies stem from mass transfer limitations and thermal gradients. In a batch reactor, scavenger particles can agglomerate, reducing the effective surface area. Furthermore, ligand exchange is an endothermic process requiring sustained kinetic energy[9]. Action: Transition to a fixed-bed continuous flow cartridge (e.g., E-PAK or Biotage fixed-bed)[2],[4]. Flow systems force the process stream through a tightly packed bed, minimizing diffusion distances and maximizing the localized concentration of scavenging ligands[5],[10]. Ensure the column is jacketed to maintain optimal temperature (typically 50 °C)[2].

Quantitative Data: Scavenger Efficacy Matrix

To facilitate rational scavenger selection, the following table summarizes the performance of industry-standard scavengers against aminopyridine-bound metals, synthesized from empirical screening data[6],[2],[11],[8].

Scavenger TypeFunctional GroupSolid SupportTarget MetalsRelative Affinity (

)
Typical API Recovery
Si-TMT TrimercaptotriazineSilicaPd, Ru, PtVery High> 95%
SiliaMetS Thiol Mercapto (-SH)SilicaPd, Cu, AgHigh> 90%
QuadraPure TU ThioureaMacroporous PolymerPd, Pt, RuHigh> 95%
Activated Carbon N/ACarbonHeterogeneous PdLowVariable (50-80%)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You must track both the metal concentration (via ICP-OES) and the API mass balance (via UPLC/HPLC) to ensure you are scavenging the metal, not sequestering the entire complex[2].

G A Crude Reaction Mixture B ICP-OES Baseline A->B C Batch Screening (Multiple Scavengers) B->C D Incubation (50°C, 4-16h) C->D E Filtration & Analysis D->E F API Recovery >90%? Residual Pd <10 ppm? E->F G Fixed-Bed Cartridge Scale-up F->G Yes H Optimize Scavenger/pH F->H No H->C

Self-validating experimental workflow for metal scavenger screening and scale-up.

Protocol 1: High-Throughput Batch Screening Purpose: To rapidly identify the optimal scavenger chemistry and validate mass recovery[3].

  • Baseline Quantification: Dissolve the crude, neutralized aminopyridine API in a suitable organic solvent (e.g., DMF or Toluene). Take a 1.0 mL aliquot, filter, and analyze via ICP-OES to establish the baseline Pd concentration[2],[5].

  • Scavenger Addition: Aliquot the API solution into parallel reaction vials. Add 0.5 to 1.0 w/w equivalents of different scavengers (e.g., Si-TMT, SiliaMetS Thiol, QuadraPure TU) to each vial[2],[3]. Include one control vial with no scavenger.

  • Thermal Incubation: Agitate the mixtures at 50 °C for 4 to 16 hours. Scientific Causality: Heat is required to overcome the activation energy barrier of breaking the strong API-Pd chelate bond[2],[9].

  • Separation: Centrifuge the samples or filter through a 0.45 µm PTFE syringe filter to remove the solid support[5].

  • Validation: Analyze the supernatant via ICP-OES for residual Pd and via UPLC for API mass recovery. Select the scavenger that yields <50 ppm Pd and >90% API recovery[2].

Protocol 2: Fixed-Bed Cartridge Scale-Up (Flow Scavenging) Purpose: To maximize mass transfer and achieve <10 ppm Pd specifications for pilot/manufacturing scale[2],[10].

  • Cartridge Equilibration: Select a pre-packed cartridge containing the optimized scavenger (e.g., E-PAK or Biotage fixed-bed). Flush the cartridge with 3–5 bed volumes of the process solvent to condition the stationary phase[4].

  • Process Stream Flow: Pump the neutralized API solution through the cartridge. Adjust the flow rate to ensure a minimum residence time of 15–30 minutes within the active bed[2],[10]. For highly recalcitrant aminopyridine complexes, configure the system for recirculating flow (e.g., 4 hours at ambient or elevated temperature)[2].

  • Post-Flow Wash: Flush the cartridge with 2 bed volumes of clean solvent to recover any interstitial API. Combine the washes with the main eluent.

  • Validation: Confirm final Pd levels and API purity. The continuous flow format typically purges >90% of palladium in a single pass[2],[4].

References

  • Title: Process Development Whitepaper Metal Scavenging. Source: CatSci. URL: [Link]

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Source: Technology Networks. URL: [Link]

  • Title: Metal Scavenger User Guide. Source: Biotage. URL: [Link]

  • Title: Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Source: ACS Publications. URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: RSC. URL: [Link]

Optimization

Technical Support Center: 4-Amino-3-methylpyridine-2-carboxylic Acid

This guide functions as a Tier-3 Technical Support resource. It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols for the handling of 4-amino-3-methylpyridine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier-3 Technical Support resource. It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols for the handling of 4-amino-3-methylpyridine-2-carboxylic acid (also referred to as 4-amino-3-methylpicolinic acid).[1]

[1]

Case ID: STAB-4AMPC-SOL Classification: Small Molecule / Zwitterionic Pyridine Derivative Effective Range: pH 2.0 – 10.0 | Temp < 40°C[1]

Part 1: Executive Stability Profile

Quick-reference data for immediate experimental decision making.

ParameterStatusCritical Technical Note
Solution State Metastable Prone to slow decarboxylation in acidic solutions (pH < 4.[1]0) under heat.[2]
Photostability Low Pyridine ring systems with amino-substituents are susceptible to photo-oxidation.[1] Protect from light.
Oxidation Moderate The C4-amino group is an oxidation vector. Solutions may yellow over time (quinone-imine formation).
Solubility pH Dependent Exhibits a solubility minimum near its isoelectric point (pI ≈ 5.5–6.5).
Metal Sensitivity High Acts as a bidentate ligand (N, O donor).[1][3] Will strip trace metals (Fe, Cu) from buffers, altering stability.[1]

Part 2: The Chemistry of Instability (Mechanistic Insight)

Understanding why the molecule degrades allows you to predict stability in your specific buffer system.

The Zwitterionic Trap

This molecule possesses a basic ring nitrogen (boosted by the C4-amino electron donation) and an acidic C2-carboxylic acid.

  • At Neutral pH (6.0–8.0): The molecule exists primarily as a zwitterion (Ring-NH⁺ / COO⁻). While thermodynamically stable, zwitterions often aggregate, leading to "crashing out" in cold storage.[1]

  • The Fix: Maintain pH ≥ 0.5 units away from the pI (estimated pI ~6.0) if high concentration (>10 mM) is required.

The Decarboxylation Pathway

Picolinic acid derivatives are prone to thermal decarboxylation. The mechanism involves the protonated ring nitrogen stabilizing the transition state, facilitating the loss of CO₂ to yield 4-amino-3-methylpyridine .

  • Trigger: High temperature (>40°C) combined with acidic pH (protonating the ring N).

  • Detection: Appearance of a new HPLC peak with earlier retention time (loss of polar carboxyl group).

Metal-Catalyzed Auto-Oxidation

The picolinic acid moiety acts as a "molecular tweezer" for transition metals.[1]

  • Mechanism: Trace Iron (Fe) or Copper (Cu) in non-ultrapure water coordinates between the Ring-N and Carboxyl-O. This complex catalyzes the oxidation of the C4-amino group by dissolved oxygen.

  • Symptom: Solution turns pink/brown rapidly.[1]

Part 3: Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My solution turned yellow/brown overnight at 4°C."

Diagnosis: Oxidative degradation, likely metal-catalyzed.[1] Root Cause: The C4-amino group is electron-rich and susceptible to radical attack.[1] If the water source contained trace metals, they catalyzed this reaction.[1] Corrective Action:

  • Re-make buffer using LC-MS grade water (resistivity 18.2 MΩ·cm).

  • Add EDTA (0.1 mM) to the buffer to sequester trace metals (unless metal ions are required for your assay).

  • Degas buffers to remove dissolved oxygen.

Issue 2: "I see split peaks or tailing in my HPLC analysis."

Diagnosis: Secondary interactions with the column stationary phase. Root Cause: As a zwitterion, the molecule interacts with both hydrophobic C18 chains and residual silanols (negative charge) on the silica backbone. Corrective Action:

  • Switch Column: Use a "Polar-Embedded" C18 or a Mixed-Mode column (e.g., C18 with cation exchange capabilities).[1]

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate . The ion-pairing effect of TFA masks the basic nitrogen, sharpening the peak.

Issue 3: "The compound precipitated upon thawing."

Diagnosis: Isoelectric precipitation.[1] Root Cause: As the buffer freezes, the local pH can shift (e.g., phosphate buffers shift acidic upon freezing).[1] If the pH hits the isoelectric point (~6.0), solubility drops drastically. Corrective Action:

  • Flash Freeze: Use liquid nitrogen to prevent pH shifts during slow freezing.

  • Change Buffer: Switch to HEPES or MOPS, which have better thermal pH stability than Phosphate.[1]

Part 4: Visualizing Degradation Pathways

The following diagram maps the logical flow of degradation based on environmental stressors.

DegradationPathways cluster_legend Legend Compound 4-Amino-3-methylpyridine- 2-carboxylic Acid AcidHeat Stress: Acid (pH < 4) + Heat Compound->AcidHeat Protonation of Ring N Oxidation Stress: O2 + Trace Metals + Light Compound->Oxidation Radical Attack on C4-NH2 Decarbox Product: 4-Amino-3-methylpyridine (Loss of CO2) AcidHeat->Decarbox Irreversible Decarboxylation Quinone Product: Azo/Quinone Dimers (Colored Precipitate) Oxidation->Quinone Polymerization Start Parent Molecule Stress Stressor End Degradant

Caption: Primary degradation routes: Acid/Heat drives decarboxylation; Oxygen/Metals drive oxidative polymerization.[1][4][5]

Part 5: Validated Protocols

Protocol A: Self-Validating Stability Assay (HPLC)

Do not rely on literature half-lives.[1] Determine stability in your specific matrix.

Objective: Determine t90 (time to 90% remaining) in user buffer.

  • Preparation:

    • Prepare a 1 mM stock of the compound in the target buffer.

    • Aliquot into 3 amber glass vials (Triplicate).

    • Store at the intended experimental temperature (e.g., 37°C).

  • Sampling:

    • Take a 50 µL aliquot at T=0, 2h, 6h, 12h, and 24h.

    • Quench: Dilute 1:1 with Cold Acetonitrile (stops enzymatic/chemical reactions and precipitates proteins if present).

  • HPLC Conditions (Generic Start):

    • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 10 minutes. (Compound is polar; early elution expected).

    • Detection: UV at 260 nm (Pyridine max) and 300-330 nm (monitoring oxidation products).

  • Calculation:

    • Plot Peak Area vs. Time.[1]

    • If Area(T=x) < 0.90 * Area(T=0), the reagent is unstable for that duration.

Protocol B: Solubility & Precipitation Check

Use this before starting expensive animal or cell studies.

  • Prepare the compound at 2x the desired final concentration.

  • Measure the pH. Note: The compound itself is acidic; it may lower the buffer pH. Readjust pH to 7.4 using NaOH if necessary.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Inspect for a pellet (precipitation).

  • Measure the concentration of the supernatant via UV-Vis (Absorbance at 260 nm) against a standard curve.

    • Pass Criteria: Supernatant concentration is within ±5% of theoretical input.

References

  • Picolinic Acid Chemistry & Decarboxylation

    • Source: Wikipedia / Chemical Data.[1] Picolinic acid derivatives are known to undergo decarboxylation, particularly when the ring nitrogen is protonated.[1]

    • Relevance: Establishes the primary degradation mechanism for the 2-carboxylic acid moiety.
    • Link:

  • HPLC Analysis of Aminopyridines

    • Source: Helix Chromatography / SIELC.[1] Methods for separating hydrophilic, zwitterionic pyridine derivatives using mixed-mode or ion-pairing chromatography.[1]

    • Relevance: Supports the recommendation for polar-embedded columns and acidic mobile phases to prevent peak tailing.
    • Link:

  • Photostability of Amino-Pyridines

    • Source: PubChem / Safety Data Sheets (Lobachemie). 2-amino-3-methylpyridine derivatives are classified as light-sensitive and potential irritants, confirming the need for amber storage.[1]

    • Relevance: Dictates the handling requirement for light protection.
    • Link:[1]

  • Metal Chelation Properties

    • Source: MDPI (Molecules). Studies on Picolinic acid as a bidentate chelating agent for transition metals (Zn, Cu, Fe).[1][3]

    • Relevance: Explains the mechanism of metal-catalyzed oxidation and the recommend
    • Link:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparison Guide: 4-Amino-3-methylpyridine-2-carboxylic Acid

This guide outlines the structural characterization of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid), a critical scaffold in the synthesis of kinase inhibitors and PQA derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 4-amino-3-methylpyridine-2-carboxylic acid (also known as 4-amino-3-methylpicolinic acid), a critical scaffold in the synthesis of kinase inhibitors and PQA derivatives.

CAS No: 1782591-26-7 | Formula: C7H8N2O2 | MW: 152.15 g/mol

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-amino-3-methylpyridine-2-carboxylic acid. It focuses on distinguishing this specific regioisomer from its structural analogs (e.g., 4-amino-5-methylpicolinic acid) and starting materials. The analysis prioritizes DMSO-d6 as the solvent of choice due to the compound's zwitterionic nature and the necessity of observing exchangeable amine protons.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

    • Rationale: D2O causes rapid exchange of the amine (-NH2) and carboxylic acid (-COOH) protons, erasing critical diagnostic signals. DMSO-d6 preserves these peaks.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.

  • Scans (NS): 16–32 (Sufficient for S/N > 50:1).

  • Relaxation Delay (D1):

    
     1.0 s (Essential for accurate integration of the methyl singlet).
    

Spectral Analysis & Assignment

The structure contains a pyridine ring substituted at three positions (2, 3, 4), leaving two aromatic protons at positions 5 and 6.[1]

Data Summary Table (DMSO-d6)
SignalShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment
A 12.5 – 13.5Broad Singlet1H--COOH (C2)
B 7.95 – 8.05Doublet (d)1H5.5 – 6.0H6 (Ar-H)
C 6.55 – 6.65Doublet (d)1H5.5 – 6.0H5 (Ar-H)
D 6.20 – 6.50Broad Singlet2H--NH2 (C4)
E 2.35 – 2.45Singlet (s)3H--CH3 (C3)
Mechanistic Insight
  • The Vicinal Coupling (H5 vs. H6): The presence of two doublets with a coupling constant of ~5.8 Hz is the definitive signature of protons in an ortho relationship on the pyridine ring. This confirms the 5,6-unsubstituted pattern.

  • The Methyl Shift (C3): The methyl group appears as a singlet. Its shift (~2.4 ppm) is slightly deshielded compared to a standard toluene methyl (~2.3 ppm) due to the electron-withdrawing nature of the adjacent pyridine ring and the ortho-carboxylic acid.

  • The Amino Group Effect: The strong electron-donating effect (+M) of the amino group at C4 significantly shields the ortho proton (H5), pushing it upfield to ~6.6 ppm, distinct from unsubstituted pyridines (>7.0 ppm).

Comparative Analysis: Distinguishing Alternatives

A common challenge in pyridine synthesis is regioisomer contamination. The table below contrasts the target compound with its most likely impurities.

Comparison 1: Target vs. Regioisomer (4-Amino-6-methylpicolinic acid)

Scenario: Methyl group is at position 6 instead of 3.

FeatureTarget (3-Methyl) Isomer (6-Methyl) Diagnostic Logic
Aromatic Pattern Two Doublets (

Hz)
Two Singlets (or meta coupling

Hz)
In the 6-methyl isomer, protons are at H3 and H5 (meta to each other). They do not show strong ortho coupling.
H6 Signal Present (~8.0 ppm)Absent (Replaced by Me)Loss of the most downfield aromatic proton confirms substitution at C6.
Comparison 2: Target vs. Precursor (4-Amino-3-methylpyridine)

Scenario: Incomplete oxidation or decarboxylation.

FeatureTarget (Carboxylic Acid) Precursor (No COOH) Diagnostic Logic
H2 Signal Absent Present (~8.0 ppm, s/d)The precursor has a proton at C2. The target has a -COOH at C2.[2][3]
Methyl Shift ~2.40 ppm~2.10 ppmThe -COOH group at C2 deshields the adjacent C3-Methyl in the target.

Decision Workflow (Graphviz)

Use this logic flow to validate the identity of your synthesized product.

NMR_Validation Start Analyze 1H NMR Spectrum (DMSO-d6) Check_Methyl Check Methyl Region (2.0 - 2.5 ppm) Start->Check_Methyl Is_Singlet Is Methyl a Singlet? Check_Methyl->Is_Singlet Check_Aromatic Check Aromatic Region (6.0 - 8.5 ppm) Coupling Analyze Coupling of Aromatic Protons Check_Aromatic->Coupling Result_Precursor PRECURSOR: 4-Amino-3-methylpyridine (No COOH) Check_Aromatic->Result_Precursor Signal at ~8.0 ppm (H2) Present Is_Singlet->Check_Aromatic Yes Result_Target CONFIRMED: 4-Amino-3-methylpyridine- 2-carboxylic acid Coupling->Result_Target 2 Doublets (J~6Hz) (H5/H6 ortho) Result_Iso6 ISOMER: 4-Amino-6-methyl... Coupling->Result_Iso6 2 Singlets (H3/H5 meta) Result_Iso5 ISOMER: 4-Amino-5-methyl... Coupling->Result_Iso5 2 Singlets (H3/H6 para)

Figure 1: Logical workflow for distinguishing 4-amino-3-methylpyridine-2-carboxylic acid from common regioisomers and precursors based on coupling constants and chemical shifts.

References

  • Compound Identification: Sigma-Aldrich. 4-Amino-3-methylpyridine-2-carboxylic acid (CAS 1782591-26-7). Link

  • Spectral Data (Analog): National Institutes of Health (NIH) PubChem. 4-Amino-3-methylpyridine (CAS 1990-90-5). Link

  • Methodology: Kadir, M.A., et al. "Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer." Sains Malaysiana, 46(5), 2017. Link

  • General Pyridine NMR: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Pyridine Coupling Constants).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Aminopyridine Carboxylic Acid Isomers by Mass Spectrometry

Introduction: The Analytical Challenge of Isomeric Aminopyridine Carboxylic Acids Aminopyridine carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Isomeric Aminopyridine Carboxylic Acids

Aminopyridine carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and bioactive molecules. Their isomeric forms, where the amino and carboxylic acid groups are located at different positions on the pyridine ring, can exhibit vastly different pharmacological activities and metabolic fates. Consequently, the ability to unambiguously identify and differentiate these isomers is of paramount importance in drug discovery, development, and quality control.

This guide provides a comprehensive comparison of the gas-phase fragmentation behavior of aminopyridine carboxylic acid isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the mechanistic principles that govern their fragmentation pathways and present a validated experimental protocol for their differentiation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage mass spectrometry for the robust characterization of these critical molecular scaffolds.

Core Principles: The Influence of Protonation on Fragmentation

Under electrospray ionization (ESI) conditions, aminopyridine carboxylic acids are typically analyzed in positive ion mode, where they are observed as protonated molecules, [M+H]⁺. The site of protonation is a critical determinant of the subsequent fragmentation pathways observed during collision-induced dissociation (CID). There are three primary sites for protonation: the pyridine ring nitrogen, the exocyclic amino group, and the carboxylic acid group. The relative basicity of these sites, both in solution and in the gas phase, dictates the initial structure of the ion that enters the collision cell.

The choice of ESI solvent can influence the initial protonation site. Protic solvents like methanol/water mixtures tend to favor protonation on the more basic sites in the gas phase, which is often the pyridine nitrogen or the carboxylic acid oxygen. Aprotic solvents such as acetonitrile may help preserve solution-phase protonation, which can occur on the amino group. This ability to manipulate the initial ion population is a powerful tool for probing the structure of these isomers.

The fundamental fragmentation reactions for these molecules are driven by the presence of the amino and carboxylic acid functionalities. Key neutral losses include:

  • Decarboxylation: The loss of CO₂ (44 Da) from the carboxylic acid group.

  • Loss of Water: The elimination of H₂O (18 Da), also from the carboxylic acid group.

  • Loss of Ammonia: The elimination of NH₃ (17 Da) from the amino group.

The propensity for each of these losses, and the emergence of unique, isomer-specific fragmentation pathways, is dictated by the relative positions of the functional groups on the pyridine ring.

Comparative Fragmentation Analysis of Aminopyridine Carboxylic Acid Isomers

The structural arrangement of aminopyridine carboxylic acid isomers gives rise to distinct and diagnostic fragmentation patterns. Here, we compare the expected fragmentation of three common isomers: 2-amino-3-pyridinecarboxylic acid, 4-amino-3-pyridinecarboxylic acid, and 6-amino-3-pyridinecarboxylic acid (6-aminonicotinic acid).

Predicted Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for these isomers upon CID of the [M+H]⁺ precursor ion (m/z 139.05).

cluster_2a3p 2-Amino-3-pyridinecarboxylic Acid cluster_4a3p 4-Amino-3-pyridinecarboxylic Acid cluster_6a3p 6-Amino-3-pyridinecarboxylic Acid 2a3p_MH [M+H]⁺ m/z 139 2a3p_H2O [M+H-H₂O]⁺ m/z 121 2a3p_MH->2a3p_H2O - H₂O 2a3p_NH3 [M+H-NH₃]⁺ m/z 122 2a3p_MH->2a3p_NH3 - NH₃ 2a3p_CO [M+H-H₂O-CO]⁺ m/z 93 2a3p_H2O->2a3p_CO - CO 4a3p_MH [M+H]⁺ m/z 139 4a3p_CO2 [M+H-CO₂]⁺ m/z 95 4a3p_MH->4a3p_CO2 - CO₂ 4a3p_NH3 [M+H-NH₃]⁺ m/z 122 4a3p_MH->4a3p_NH3 - NH₃ 6a3p_MH [M+H]⁺ m/z 139 6a3p_CO2 [M+H-CO₂]⁺ m/z 95 6a3p_MH->6a3p_CO2 - CO₂ 6a3p_NH3 [M+H-NH₃]⁺ m/z 122 6a3p_MH->6a3p_NH3 - NH₃ 6a3p_H2O [M+H-H₂O]⁺ m/z 121 6a3p_MH->6a3p_H2O - H₂O

Caption: Predicted fragmentation pathways for aminopyridine carboxylic acid isomers.

Mechanistic Insights:

  • 2-Amino-3-pyridinecarboxylic Acid: The ortho-positioning of the amino and carboxylic acid groups facilitates a facile loss of water (H₂O) to form a stable cyclic product ion at m/z 121. This ion can then undergo a subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 93. This sequential loss of H₂O and then CO is a highly characteristic "ortho effect" and serves as a diagnostic marker for this isomer. The loss of ammonia (NH₃) to form m/z 122 is also possible but may be less favorable than the water loss pathway.

  • 4-Amino-3-pyridinecarboxylic Acid: In this meta-isomer, the functional groups are not adjacent, precluding the intramolecular cyclization-driven water loss seen in the 2-amino isomer. Consequently, the primary fragmentation pathways are expected to be the direct loss of carbon dioxide (CO₂) to form the aminopyridinium ion at m/z 95, and the loss of ammonia (NH₃) to form the carboxypyridinium ion at m/z 122.

  • 6-Amino-3-pyridinecarboxylic Acid: Similar to the 4-amino isomer, the functional groups are not ortho to each other. Therefore, the dominant fragmentation pathways are anticipated to be the loss of CO₂ (m/z 95) and NH₃ (m/z 122). A minor loss of water may also be observed. While the primary fragments are similar to the 4-amino isomer, the relative intensities of these fragments may differ due to the different electronic effects of the amino group at the 6-position versus the 4-position.

Comparative Data Summary

The following table summarizes the expected key fragment ions for the differentiation of these isomers. The relative abundance of these ions will be dependent on the collision energy used in the MS/MS experiment.

IsomerPrecursor Ion (m/z)Primary Fragment Ions (m/z)Diagnostic Fragment(s) (m/z)
2-Amino-3-pyridinecarboxylic Acid 139121, 93, 122121, 93
4-Amino-3-pyridinecarboxylic Acid 13995, 12295
6-Amino-3-pyridinecarboxylic Acid 13995, 122, 12195

Experimental Protocol for Isomer Differentiation

This protocol provides a robust method for the separation and differential fragmentation analysis of aminopyridine carboxylic acid isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_workflow Experimental Workflow A Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) B LC Separation (Reversed-Phase C18) A->B C ESI Source (Positive Ion Mode) B->C D MS1 Scan (Confirm [M+H]⁺ at m/z 139) C->D E MS2 Product Ion Scan (Isolate m/z 139, CID) D->E F Data Analysis (Compare Fragmentation Patterns) E->F

Caption: LC-MS/MS workflow for isomer analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare individual standard solutions of each aminopyridine carboxylic acid isomer at a concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

    • Prepare a mixture of all isomers at the same concentration to verify chromatographic separation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating these polar isomers.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A shallow gradient, for example, starting at 5% B and increasing to 30% B over 5 minutes, should provide adequate separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS1 Scan: Scan from m/z 50 to 200 to confirm the presence of the protonated molecular ion at m/z 139.05.

    • MS2 Product Ion Scan (for each isomer):

      • Isolate the precursor ion at m/z 139.05.

      • Apply collision-induced dissociation (CID) with a normalized collision energy in the range of 15-30 eV. It is advisable to perform a collision energy ramp to observe the full fragmentation profile.

      • Acquire the product ion spectrum from m/z 40 to 150.

Trustworthiness and Self-Validation

The validity of this protocol is ensured by several key elements:

  • Chromatographic Separation: The use of LC prior to MS ensures that each isomer is analyzed independently, even when present in a mixture. The retention time serves as an additional point of identification.

  • High-Resolution Mass Spectrometry (HRMS): While not strictly required for this analysis, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements of both precursor and product ions, increasing confidence in their elemental composition.[1]

  • Systematic Comparison: Analyzing all isomers under identical LC and MS conditions is crucial for a valid comparison of their fragmentation patterns. Any observed differences can then be confidently attributed to their structural variations.

  • Collision Energy Ramping: Systematically varying the collision energy allows for the observation of both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociation pathways, providing a richer dataset for structural confirmation.

Conclusion

The differentiation of aminopyridine carboxylic acid isomers is a common analytical challenge that can be effectively addressed using tandem mass spectrometry. By understanding the fundamental principles of fragmentation and the influence of isomerism on these pathways, robust and reliable analytical methods can be developed. The characteristic "ortho effect" leading to water loss in 2-amino-3-pyridinecarboxylic acid, and the dominant decarboxylation in the meta- and para-isomers, provide clear diagnostic fingerprints for their unambiguous identification. The experimental protocol outlined in this guide provides a validated starting point for researchers in pharmaceutical and chemical analysis to confidently characterize these important molecules.

References

  • PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]

  • NIST. 6-Aminonicotinamide. National Institute of Standards and Technology. [Link]

  • Kertesz, V. et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (2019). [Link]

  • de Hoffmann, E. & Stroobant, V.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MolForge. 6-Aminonicotinic acid (CID 18496) - Molecular Properties & Analysis. [Link]

  • Agbokponto, J. E. et al. Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). ResearchGate (2018). [Link]

  • Jackson, G. et al. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry (2020). [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. SlideShare (2009). [Link]

  • Sun, Y. et al. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports (2019). [Link]

  • Rahman, A. F. M. M. et al. Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research (2021). [Link]

  • Gupta, A. et al. Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry (2014). [Link]

  • Lioe, H. & O'Hair, R. A. J. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry (2007). [Link]

Sources

Validation

Structural Profiling &amp; Crystallographic Strategy: 4-Amino-3-methylpyridine-2-carboxylic Acid

Executive Summary & Strategic Context Product Focus: 4-Amino-3-methylpyridine-2-carboxylic acid (CAS: 1782591-26-7) Primary Alternative: 4-Aminopicolinic acid (CAS: 1462-86-8) In the landscape of fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Product Focus: 4-Amino-3-methylpyridine-2-carboxylic acid (CAS: 1782591-26-7) Primary Alternative: 4-Aminopicolinic acid (CAS: 1462-86-8)

In the landscape of fragment-based drug discovery (FBDD), aminopicolinic acids serve as critical bioisosteres for anthranilic acids. This guide provides a technical comparison between the sterically congested 4-amino-3-methylpyridine-2-carboxylic acid (Target) and its planar analog, 4-aminopicolinic acid (Alternative).

While the non-methylated alternative is a standard, planar ligand used in transition metal catalysis and kinase inhibition, the 3-methyl derivative introduces a critical "ortho-effect." This steric clash forces the carboxylic acid moiety out of the pyridine plane, altering solubility, pi-stacking capability, and binding selectivity. This guide details the crystallographic challenges and structural performance metrics of this specific scaffold.

Comparative Structural Analysis

The introduction of a methyl group at the C3 position is not merely cosmetic; it fundamentally alters the supramolecular behavior of the molecule.

Table 1: Physicochemical & Structural Performance Metrics[1][2][3]
FeatureTarget Product (3-Methyl Analog)Alternative (Non-Methylated)Structural Implication
Molecular Weight 152.15 g/mol 138.12 g/mol Slight increase in density.
Steric Profile High Constraint (Twisted)Planar (Conjugated)The 3-Me group clashes with 2-COOH, forcing a torsion angle >20°.
LogP (Predicted) ~0.9 - 1.1~0.6Target is more lipophilic; harder to crystallize from pure water.
pKa (Pyridine N) Elevated (Electron Donating Me)BaselineTarget forms stronger salts with acids due to inductive (+I) effect.
H-Bond Donors 2 (-NH₂), 1 (-COOH)2 (-NH₂), 1 (-COOH)Identical count, but accessibility is reduced in the Target.
Zwitterionic Stability HighModerateBoth exist as zwitterions in solid state; Target lattice energy is lower due to twist.
Mechanism of Action: The "Ortho-Twist" Effect

In the alternative (4-aminopicolinic acid), the carboxylic acid is coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the acid hydroxyl and the pyridine nitrogen (if protonated) or simply by conjugation.

In the Target Product , the C3-Methyl group exerts steric pressure on the C2-Carboxyl group.

  • Consequence 1: Loss of Planarity. The carboxyl group rotates to relieve strain.

  • Consequence 2: Disrupted Pi-Stacking. The molecule cannot pack as tightly in "flat" sheets, leading to different space groups (often shifting from monoclinic

    
     to orthorhombic or triclinic forms to accommodate the bulk).
    

Experimental Protocol: Crystallization & Characterization

Obtaining X-ray quality crystals of the 3-methyl derivative is significantly more challenging than the alternative due to its tendency to form amorphous powders or microcrystalline aggregates.

Workflow Visualization

The following diagram outlines the decision logic for selecting the crystallization method based on the compound's zwitterionic nature.

CrystallizationWorkflow Start Start: 4-Amino-3-methylpyridine-2-carboxylic acid SolubilityCheck Solubility Test (Water/Ethanol/DMSO) Start->SolubilityCheck Zwitterion Zwitterionic Species (Neutral pH) SolubilityCheck->Zwitterion Insoluble in organic SaltForm Salt Formation (Acid/Base) SolubilityCheck->SaltForm Soluble in Acid/Base MethodA Method A: Slow Evaporation (MeOH/H2O 1:1) Zwitterion->MethodA Secondary MethodB Method B: Vapor Diffusion (DMSO -> Acetone) Zwitterion->MethodB Preferred MethodC Method C: Hydrothermal (HCl Co-crystal) SaltForm->MethodC High Success Rate Analysis X-Ray Diffraction (Mo Kα Source) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for crystallizing sterically hindered aminopicolinic acids. Method B is recommended for the zwitterionic form.

Step-by-Step Methodology
Phase 1: Synthesis & Purification Verification

Before crystallization, purity must be >98% to avoid defect-induced nucleation failure.

  • Dissolution: Dissolve 50 mg of crude target in 5 mL of 1M HCl.

  • Precipitation: Neutralize slowly with 1M NaOH to pH 4.5 (isoelectric point).

  • Filtration: Collect the white precipitate. Wash with cold ethanol.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic methyl singlet at ~2.1-2.3 ppm and the absence of ethyl ester peaks.

Phase 2: Crystallization (The "Vapor Diffusion" Technique)

Direct evaporation often fails for the 3-methyl analog due to "skinning" (forming a crust). Vapor diffusion is the superior protocol.

  • Inner Vial: Dissolve 20 mg of the Target in 1.5 mL of DMSO (or DMF if solubility is low). Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Acetone or Ethanol (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free zone.

  • Timeline: Acetone vapor will slowly diffuse into the DMSO, lowering the solubility gradually. Crystals should appear within 7-14 days as prisms.

Phase 3: Data Collection
  • Mounting: Use Paratone-N oil; mount on a MiTeGen loop.

  • Temperature: Collect at 100 K to reduce thermal motion of the methyl group.

  • Strategy: High redundancy (4-6x) is required because the methyl group often introduces disorder or twinning.

Supramolecular Synthons & Binding Logic

Understanding the hydrogen bonding network is crucial for using this molecule in drug design.

Diagram: The "Twisted" Dimer

Unlike the planar Alternative which forms flat ribbons, the Target forms twisted dimers.

Synthon MolA Molecule A (Twisted) COOH_A COOH (A) MolA->COOH_A N_Py_A N-Pyridine (A) MolA->N_Py_A Me_A 3-Methyl (A) (Steric Block) MolA->Me_A MolB Molecule B (Twisted) N_Py_B N-Pyridine (B) MolB->N_Py_B COOH_B COOH (B) MolB->COOH_B COOH_A->N_Py_B H-Bond (Weakened) COOH_B->N_Py_A H-Bond (Weakened) Me_A->COOH_A Repulsion

Figure 2: The 3-Methyl group (Red) forces the COOH group out of plane, weakening the standard carboxylic acid-pyridine dimer synthon.

Comparison of Interactions[4]
  • Alternative (4-Aminopicolinic acid): Forms robust

    
     homodimers (Carboxylic acid 
    
    
    
    Pyridine N). These pack in flat sheets stabilized by pi-pi stacking (
    
    
    ).
  • Target (3-Methyl analog): The

    
     dimer is distorted. The twist prevents close pi-pi stacking (>3.8 
    
    
    
    ), often leading to the inclusion of solvent molecules in the lattice to fill voids. This makes the Target's crystals more fragile and prone to solvent loss (efflorescence).

References

  • PubChem. (2025).[1][2][3] 3-Aminopicolinic acid (Alternative) Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Chakkaravarthi, G., & Kumar, R. M. (2015).[4] Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). Acta Crystallographica Section E. Retrieved from [Link]

  • Gallegos, M., et al. (2019). 2-Aminopyridine–carboxylic acid complexes illustrating the different stabilization mechanisms. ResearchGate. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for Pyridine Derivatives: A Comparative Technical Guide

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes established analytical chemistry principles with practical methodologies for the eleme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes established analytical chemistry principles with practical methodologies for the elemental analysis of pyridine derivatives.

Executive Summary

In the characterization of pyridine derivatives—critical scaffolds in agrochemicals and pharmaceuticals—Elemental Analysis (CHN/S) remains the definitive method for establishing bulk purity. However, the unique physicochemical properties of pyridines (high nitrogen content, hygroscopicity, and refractory aromatic rings) render standard "general-purpose" calibration insufficient.

This guide objectively compares the three primary Certified Reference Material (CRM) classes used in this analysis: Acetanilide , Nicotinic Acid , and Sulfanilamide . It provides a decision framework for selecting the optimal standard to minimize error and ensure compliance with the strict ±0.4% tolerance required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4]

Part 1: The Challenge of Pyridine Analysis

Pyridine derivatives present specific analytical hurdles that dictate the choice of calibration standard:

  • High Nitrogen Content: Unlike simple hydrocarbons, pyridines often contain >15% nitrogen. If the calibration standard (e.g., Stearic Acid) has 0% Nitrogen, the detector response must be extrapolated, introducing significant linearity errors.

  • Refractory Combustion: The aromatic pyridine ring is stable and resistant to oxidation. Incomplete combustion leads to low Carbon (%C) and Nitrogen (%N) values (carbonization).

  • Hygroscopicity: Many pyridine salts (e.g., hydrochlorides) are hygroscopic. They absorb atmospheric moisture during weighing, artificially lowering %C and %N while raising %H.

Part 2: Comparative Analysis of Standards

The following table compares the three industry-standard CRMs. Selection should be based on Matrix Matching —choosing a standard with a chemical composition and combustion behavior similar to the analyte.

Table 1: Comparative Specifications of Elemental Analysis Standards
FeatureStandard A: Acetanilide Standard B: Nicotinic Acid Standard C: Sulfanilamide
Formula



Nitrogen % 10.36%11.38% 16.27%
Primary Utility General Calibration (The "Workhorse")Matrix-Matched for Pyridines Sulfur-containing derivatives
Combustion Ease High (Oxidizes easily)Moderate (Aromatic ring stability)Moderate
Hygroscopicity Very Low (Stable)Low (Non-hygroscopic)Low
Cost Efficiency High (Widely available)HighModerate
Best For: Routine samples, system checksRefractory N-heterocycles Thio-pyridines, Sulfonamides
In-Depth Technical Evaluation
1. Acetanilide (The Generalist)
  • Pros: Acetanilide is the globally accepted primary standard for CHN calibration. It is non-hygroscopic, stable, and combusts cleanly without requiring combustion aids.

  • Cons: With only ~10% Nitrogen, it may not perfectly bracket the calibration curve for high-nitrogen pyridine derivatives (which can exceed 20% N).

  • Verdict: Excellent for daily system suitability tests (SST) but may introduce minor linearity errors for high-N pyridines.

2. Nicotinic Acid (The Specialist)
  • Pros: Structurally, Nicotinic Acid is a pyridine derivative (pyridine-3-carboxylic acid). It mimics the combustion thermodynamics of the analyte. If your instrument can successfully combust Nicotinic Acid (recovering 100% N), it proves the system can break the pyridine ring.

  • Cons: Slightly more acidic; requires careful handling.

  • Verdict: The Gold Standard for this specific application. It provides the highest confidence in the combustion efficiency of the pyridine ring.

3. Sulfanilamide (The Multi-Element)
  • Pros: Essential if your pyridine derivative contains Sulfur (e.g., mercaptopyridines). It allows simultaneous CHNS calibration.

  • Cons: If Sulfur is not being analyzed, the sulfur combustion byproducts (SO2/SO3) can unnecessarily tax the reduction column if not trapped properly.

  • Verdict: Use strictly for CHNS analysis.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity (E-E-A-T), follow this protocol designed to mitigate the hygroscopic nature of pyridine derivatives.

Protocol: "The Inert Weighing Method" for Hygroscopic Pyridines

Objective: Eliminate moisture interference to achieve <0.4% error.

  • Pre-Conditioning:

    • Dry the pyridine derivative in a vacuum oven at 40°C–60°C for 4 hours (or overnight) to remove surface moisture and trace solvents.

    • Validation: Verify solvent removal via

      
      -NMR.[5][6]
      
  • Standard Selection:

    • Calibrate the CHN Analyzer using Nicotinic Acid .

    • K-Factor Check: Run Acetanilide as an "unknown" immediately after calibration. Result must be within ±0.15% of theoretical.

  • Sample Weighing (Critical Step):

    • Use tin capsules.

    • Do not weigh on an open balance pan if the sample is hygroscopic.

    • Technique: Place the tin capsule in the balance. Tare. Remove capsule, add sample quickly, crimp immediately (cold weld).

    • Alternative: If highly unstable, weigh inside a glove box under

      
       atmosphere.
      
  • Combustion Parameters:

    • Oxygen Injection: Ensure excess

      
       (typically 10–15 mL loop) to prevent carbonization.
      
    • Temperature: Reactor at

      
      .
      
  • Data Acceptance Criteria:

    • Triplicate analysis.[7][8]

    • Precision: RSD

      
      .
      
    • Accuracy: Mean value within

      
       absolute of theoretical.
      

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting the correct standard and the analytical workflow.

G Start Start: Pyridine Derivative Analysis CheckS Does sample contain Sulfur? Start->CheckS CheckN Is Nitrogen content > 15%? CheckS->CheckN No Std_Sulf Select Standard: Sulfanilamide (CHNS) CheckS->Std_Sulf Yes Std_Nic Select Standard: Nicotinic Acid (Matrix Match) CheckN->Std_Nic Yes (High N) Std_Acet Select Standard: Acetanilide (General) CheckN->Std_Acet No (Low N) Calibration Calibrate Instrument (K-Factors) Std_Sulf->Calibration Std_Nic->Calibration Std_Acet->Calibration Validation Run Check Standard (Acetanilide) Calibration->Validation Decision Is Check Std within ±0.15%? Validation->Decision Proceed Analyze Sample (Triplicate) Decision->Proceed Pass Recal Recalibrate / Leak Check Decision->Recal Fail Recal->Calibration

Caption: Decision tree for selecting the optimal Elemental Analysis standard based on analyte composition.

Part 5: References

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 141d: Acetanilide. Available at: [Link]

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Specifies the ±0.4% purity criterion). Available at: [Link]

  • Schimmelmann, A., et al. (2009). "Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry." Analytical Chemistry. (Discusses the use of Nicotinic acid derivatives as standards). Available at: [Link]

Sources

Validation

Impurity Profiling of 4-Amino-3-methylpyridine-2-carboxylic Acid: A Comparative Guide to Advanced LC-MS/MS Strategies

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and agrochemical development is the analytical resolution of highly polar, amphoteric building blocks. 4-Amino-3-methylpyridine-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and agrochemical development is the analytical resolution of highly polar, amphoteric building blocks. 4-Amino-3-methylpyridine-2-carboxylic acid (CAS: 1782591-26-7), also known as 4-amino-3-methylpicolinic acid, is a prime example. Because it possesses both a basic pyridine nitrogen/amino group and an acidic carboxylic moiety, it exists as a highly polar zwitterion at physiological pH.

This guide objectively compares the performance of traditional and modern chromatographic strategies for the impurity profiling of this critical intermediate, providing the mechanistic causality behind experimental choices and a self-validating protocol for Mixed-Mode LC-MS/MS.

The Analytical Challenge: Causality of Chromatographic Failure

Standard Reversed-Phase (RP) chromatography relies on hydrophobic interactions. When analyzing 4-amino-3-methylpyridine-2-carboxylic acid on a standard C18 column, the molecule's high polarity and ionic state cause it to elute in the void volume (


). Furthermore, potential impurities—such as unreacted starting materials (e.g., 3-methylpyridine-2-carboxylic acid), halogenated intermediates, and positional isomers—share nearly identical hydrophobic profiles.

To achieve baseline resolution of these impurities, the analytical system must exploit secondary molecular characteristics: hydrogen bonding, electrostatic charge, or precise partitioning.

ImpurityPathway SM Starting Material 3-Methylpyridine-2-carboxylic acid Int Intermediate 4-Chloro-3-methylpyridine-2-carboxylic acid SM->Int Chlorination Imp1 Impurity A Unreacted Starting Material SM->Imp1 Carryover Imp2 Impurity B Positional Isomers (e.g., 5-amino) SM->Imp2 Side Reactions API Target Intermediate 4-Amino-3-methylpyridine-2-carboxylic acid Int->API Amination (NH3) Imp4 Impurity D Halogenated Precursor Residue Int->Imp4 Incomplete Amination Imp3 Impurity C Pyridine N-Oxide Degradant API->Imp3 Oxidation

Fig 1: Synthesis pathway and generation of structurally similar impurities.

Comparative Analysis of Chromatographic Strategies

When designing an impurity profiling method for [1], analytical scientists typically evaluate three distinct methodologies:

Approach A: Ion-Pairing RP-HPLC (The Legacy Method)

This method utilizes ion-pairing reagents (e.g., octanesulfonic acid or trifluoroacetic acid) to mask the charge of the basic nitrogen, artificially increasing the molecule's hydrophobicity.

  • The Verdict: While it provides adequate resolution with UV detection, it is fundamentally incompatible with Mass Spectrometry (MS) due to severe ion suppression and source contamination.

Approach B: HILIC-MS/MS (The Polar Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the stationary phase.

  • The Verdict: Excellent for retaining polar compounds and highly compatible with MS[2]. However, HILIC struggles to resolve closely related positional isomers (e.g., 4-amino vs. 5-amino derivatives) because their hydrophilic partitioning coefficients are nearly identical.

Approach C: Mixed-Mode Chromatography (MMC) (The Optimal Choice)

Mixed-Mode columns (e.g., Primesep 100) combine a hydrophobic alkyl chain with an embedded ion-exchange group (cationic or anionic). This dual-retention mechanism allows scientists to independently tune hydrophobic and electrostatic interactions by adjusting the organic modifier and buffer pH/concentration [3].

  • The Verdict: MMC is the gold standard for amphoteric pyridine derivatives. It provides the isomer-resolving power of ion-exchange with the MS-compatibility of reversed-phase chromatography.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three approaches when profiling 4-amino-3-methylpyridine-2-carboxylic acid spiked with 0.1% w/w impurities.

Performance MetricIon-Pairing RP-HPLCHILIC-MS/MSMixed-Mode LC-MS/MS
Primary Retention Mechanism Hydrophobic + MaskingHydrophilic PartitioningHydrophobic + Electrostatic
API Retention Factor (

)
1.83.55.2
Isomer Resolution (

)
1.2 (Co-elution risk)1.5 (Marginal)> 2.8 (Baseline)
MS Compatibility Poor (Ion Suppression)ExcellentExcellent
Equilibration Time > 30 mins> 45 mins< 15 mins
Mean Impurity Recovery 85% ± 4.2%92% ± 3.1%98% ± 1.5%

Data synthesized from comparative validation studies of pyridinecarboxylic acid derivatives.

Methodological Design: Mixed-Mode LC-MS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol details a self-validating Mixed-Mode LC-MS/MS system optimized for 4-amino-3-methylpyridine-2-carboxylic acid.

AnalyticalWorkflow Start Sample: 4-Amino-3-methylpicolinic acid & Impurities Check Is MS Compatibility Required? Start->Check RP Ion-Pairing RP-HPLC (UV Detection Only) Check->RP No MS_Yes Evaluate Polar Retention Check->MS_Yes Yes HILIC HILIC-MS/MS (High Organic, Poor Isomer Rs) MS_Yes->HILIC High Organic Solubility MMC Mixed-Mode LC-MS/MS (Optimal: RP + Cation Exchange) MS_Yes->MMC Need Isomer Separation Opt Optimize pH & Buffer Strength (10mM Ammonium Formate, pH 3.0) MMC->Opt Val Method Validation (Specificity, Recovery, LOQ) Opt->Val

Fig 2: Decision tree for selecting and optimizing the analytical workflow.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and LC-MS grade Water. Causality: This ensures complete solubilization of the zwitterionic API while maintaining compatibility with the initial gradient conditions.

  • Preparation: Dissolve the API to a concentration of 1.0 mg/mL. Spike with known reference standards of impurities (e.g., 4-chloro-3-methylpyridine-2-carboxylic acid) at the 0.1% level (1.0 µg/mL).

Step 2: Chromatographic Conditions

  • Column: Mixed-mode Reversed-Phase/Cation-Exchange column (e.g., Primesep 100, 150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: At pH 3.0, the carboxylic acid is partially protonated (reducing repulsion from the stationary phase), while the basic nitrogen is fully ionized, ensuring strong interaction with the cation-exchange groups [1].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 18.0 min: Re-equilibration

Step 3: Mass Spectrometry (ESI+) Parameters Utilize a triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Based on established fragmentation pathways for [4], configure the Multiple Reaction Monitoring (MRM) transitions:

  • Target API: Precursor

    
     153.06 
    
    
    
    . Primary fragment
    
    
    135.05 (Loss of
    
    
    from the carboxylic acid group). Secondary fragment
    
    
    107.06 (Subsequent loss of
    
    
    ).
  • Halogenated Impurity (4-Chloro): Precursor

    
     172.01 
    
    
    
    . Fragment
    
    
    154.00 (Loss of
    
    
    ). Note the characteristic 3:1 isotopic ratio for the
    
    
    isotopes to confirm identity.

Step 4: System Suitability & Self-Validation Before analyzing unknown batches, inject the spiked standard. The system is validated if:

  • The resolution (

    
    ) between the API and its closest eluting positional isomer is 
    
    
    
    .
  • The Signal-to-Noise (S/N) ratio for the 0.1% spiked impurities is

    
     (Limit of Quantitation).
    

Conclusion

For the impurity profiling of amphoteric compounds like 4-amino-3-methylpyridine-2-carboxylic acid, legacy reversed-phase methods fall short. While HILIC offers excellent MS compatibility, it lacks the nuanced selectivity required to separate structurally identical positional isomers. Mixed-Mode Chromatography (MMC) coupled with LC-MS/MS provides the optimal balance: it leverages both hydrophobic and electrostatic mechanisms, allowing scientists to independently tune retention and achieve baseline resolution of critical impurities.

References

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies Application Notes. Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • HPLC Methods for Analysis of 4-Pyridinecarboxylic Acid. Helix Chromatography Technical Resources. Available at:[Link]

  • Picolinic Acid (CID 1018) - Mass Spectrometry Data. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

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